molecular formula C7H2Cl2F2O B2768782 4-Chloro-3,5-difluorobenzoyl chloride CAS No. 1261799-38-5

4-Chloro-3,5-difluorobenzoyl chloride

Cat. No.: B2768782
CAS No.: 1261799-38-5
M. Wt: 210.99
InChI Key: AHXLIGWIJJWAOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3,5-difluorobenzoyl chloride is a useful research compound. Its molecular formula is C7H2Cl2F2O and its molecular weight is 210.99. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-3,5-difluorobenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3,5-difluorobenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3,5-difluorobenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F2O/c8-6-4(10)1-3(7(9)12)2-5(6)11/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXLIGWIJJWAOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)F)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Chloro-3,5-difluorobenzoyl chloride chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Chloro-3,5-difluorobenzoyl chloride

Abstract

4-Chloro-3,5-difluorobenzoyl chloride is a highly reactive, halogenated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its trifunctional substitution pattern—featuring an acyl chloride group and three electron-withdrawing halogens—renders the molecule a potent acylating agent and a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a focus on the underlying chemical principles that govern its utility. Given the limited publicly available experimental data for this specific compound, this guide leverages data from the closely related and well-documented analogue, 3,5-difluorobenzoyl chloride, to provide a robust, predictive analysis for researchers and drug development professionals.

Molecular Identification and Physicochemical Properties

4-Chloro-3,5-difluorobenzoyl chloride is a synthetically derived organic compound. The strategic placement of its halogen substituents creates a unique electronic environment that is central to its chemical behavior.

Table 1: Core Identifiers for 4-Chloro-3,5-difluorobenzoyl chloride

IdentifierValueSource
CAS Number 1261799-38-5[1]
Molecular Formula C₇H₂Cl₂F₂O[1]
Molecular Weight 210.99 g/mol
Canonical SMILES C1=C(C(=CC(=C1F)Cl)F)C(=O)Cl
InChI Key AHXLIGWIJJWAOQ-UHFFFAOYSA-N
Physicochemical Characteristics

Direct experimental data for 4-Chloro-3,5-difluorobenzoyl chloride is sparse. However, its fundamental properties can be reliably inferred from available vendor data and comparison with its structural analogue, 3,5-difluorobenzoyl chloride.

Table 2: Known and Predicted Physicochemical Properties

Property4-Chloro-3,5-difluorobenzoyl chloride3,5-Difluorobenzoyl chloride (Analogue)Scientific Rationale for Prediction
Physical Form LiquidColorless to light yellow liquidThe addition of a single chlorine atom is unlikely to raise the melting point above ambient temperature.[2][3]
Boiling Point Predicted: >175 °C173 - 175 °CThe significantly higher molecular weight (210.99 vs. 176.55) will increase van der Waals forces, leading to a higher boiling point.[2][4]
Density Predicted: >1.41 g/cm³1.41 g/cm³The substitution of a hydrogen atom (atomic weight ~1) with a chlorine atom (atomic weight ~35.5) will substantially increase the molecular density.[2][4]
Refractive Index Predicted: >1.503n20/D 1.5031Increased molecular weight and polarizability from the additional chlorine atom would be expected to raise the refractive index.
Solubility Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene). Reacts with protic solvents (see Section 3.0).Soluble in organic solvents like dichloromethane and ether.Polarity and reactivity are dominated by the acyl chloride group, ensuring similar solubility profiles in non-reactive solvents.[3]

Predictive Spectroscopic Profile

  • ¹H NMR: The molecule possesses a plane of symmetry, rendering the two aromatic protons chemically equivalent. The spectrum is expected to show a single signal, a triplet, arising from the coupling of each proton to the two equivalent fluorine atoms in the meta positions (³JH-F coupling). The strong electron-withdrawing environment should place this signal in the downfield region, likely around 7.5-7.8 ppm.

  • ¹³C NMR: Four signals are expected in the aromatic region and one for the carbonyl carbon. The carbonyl carbon signal will be significantly downfield (~165-170 ppm). The aromatic carbons will exhibit complex splitting patterns due to one-, two-, and three-bond couplings to fluorine (¹JC-F, ²JC-F, ³JC-F).

  • ¹⁹F NMR: The two fluorine atoms are chemically equivalent and are expected to produce a single signal. This signal would appear as a doublet due to coupling with the two equivalent ortho protons (³JF-H).

  • Infrared (IR) Spectroscopy: The most prominent feature will be a very strong, sharp absorption band characteristic of the C=O stretch in an acyl chloride, expected between 1780-1815 cm⁻¹ . The high frequency is due to the inductive electron-withdrawing effect of the adjacent chlorine atom. Additional strong bands corresponding to C-F and C-Cl stretches will be present in the fingerprint region (typically 1300-1000 cm⁻¹).[5]

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion (M⁺) peak cluster corresponding to the presence of two chlorine atoms. The relative intensities of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will follow the natural isotopic abundance of ³⁵Cl and ³⁷Cl. A primary fragmentation pathway is the loss of the acyl chloride chlorine atom to form a stable acylium cation ([M-Cl]⁺), which would constitute a major peak in the spectrum.

Chemical Reactivity and Synthetic Utility

The synthetic value of 4-Chloro-3,5-difluorobenzoyl chloride is rooted in the high reactivity of the acyl chloride functional group, which is further enhanced by the electronic properties of the halogenated ring.

The Principle of Enhanced Electrophilicity

The rate-determining step for most reactions involving benzoyl chlorides is the nucleophilic attack on the carbonyl carbon.[6] The reactivity of this carbon is dictated by its electrophilicity (i.e., the magnitude of its partial positive charge). The substituents on the aromatic ring play a crucial role in modulating this charge.

In 4-Chloro-3,5-difluorobenzoyl chloride, all three halogen substituents are strongly electron-withdrawing through the inductive effect (-I effect). This effect pulls electron density away from the aromatic ring and, subsequently, from the carbonyl carbon. This withdrawal of electron density makes the carbonyl carbon significantly more electron-deficient and thus highly susceptible to attack by nucleophiles. This activation is the cornerstone of its utility as a potent acylating agent.[6][7]

Caption: Electronic effects of substituents on the aromatic ring.

Core Reactions and Methodologies

As a powerful acylating agent, this compound is primarily used to introduce the 4-chloro-3,5-difluorobenzoyl moiety into other molecules, a common strategy in the synthesis of pharmaceuticals and agrochemicals.[2][3]

G reagent 4-Chloro-3,5-difluorobenzoyl chloride (Ar-COCl) product Acylated Product (Ar-CO-Nu) reagent->product Reacts with nucleophile Nucleophile (Nu-H) e.g., R-OH, R-NH₂, Ar'-H nucleophile->product workup Aqueous Workup & Purification product->workup Quench conditions Reaction Conditions (Solvent, Base, Temp) conditions->product final Isolated Product workup->final Isolate

Caption: General workflow for nucleophilic acyl substitution.

Protocol 1: General Procedure for Amide Bond Formation

  • Rationale: The reaction between an acyl chloride and a primary or secondary amine is a rapid and highly efficient method for forming a robust amide bond. A non-nucleophilic base is required to scavenge the HCl byproduct, which would otherwise protonate the starting amine, rendering it unreactive.

  • System Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and a tertiary amine base (e.g., triethylamine or DIPEA, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add a solution of 4-Chloro-3,5-difluorobenzoyl chloride (1.05 eq.) in the same solvent dropwise over 15-30 minutes. The slight excess of the acyl chloride ensures complete consumption of the potentially more valuable amine.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Workup and Purification: Quench the reaction by adding water or saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.

Protocol 2: General Procedure for Ester Formation

  • Rationale: The acylation of alcohols is typically slower than that of amines. A base is used to deprotonate the alcohol, forming a more nucleophilic alkoxide, or to scavenge the HCl byproduct. For less reactive alcohols, a catalyst like DMAP (4-Dimethylaminopyridine) can be employed to accelerate the reaction.

  • System Setup: To a stirred solution of the alcohol (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane), add a base such as pyridine or triethylamine (1.2 eq.). If needed, a catalytic amount of DMAP (0.05 eq.) can be added.

  • Reagent Addition: Cool the mixture to 0 °C and slowly add 4-Chloro-3,5-difluorobenzoyl chloride (1.1 eq.).

  • Reaction Monitoring: Allow the reaction to proceed, typically for 2-12 hours, monitoring by TLC or LC-MS. Gentle heating may be required for hindered or unreactive alcohols.

  • Workup and Purification: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with dilute HCl (to remove the base), saturated aqueous NaHCO₃, and brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo. Purify the resulting crude ester by column chromatography.

Applications in Drug Discovery and Materials Science

Halogenated organic molecules are of paramount importance in medicinal chemistry. The inclusion of chlorine and fluorine atoms can significantly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity.[8] Acyl chlorides like this compound are key intermediates for building these complex molecules. For example, the related 3,5-difluorobenzoyl chloride is a documented precursor in the synthesis of AMPA (α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) potentiators, a class of molecules investigated for neurological disorders.[9] It is therefore a logical assertion that 4-Chloro-3,5-difluorobenzoyl chloride is employed in proprietary research programs to synthesize novel compounds for similar applications where fine-tuning of electronic and steric properties is required.

Safety, Handling, and Storage

As a highly reactive chemical, 4-Chloro-3,5-difluorobenzoyl chloride must be handled with stringent safety protocols.

Table 3: GHS Hazard and Safety Information

CategoryCodeDescriptionSource
Pictogram GHS05Corrosion
Signal Word Danger
Hazard Statement H314Causes severe skin burns and eye damage.
Precautionary (Handling) P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
  • Toxicity and Corrosivity: This compound is corrosive and will cause severe chemical burns upon contact with skin, eyes, and mucous membranes. It is a lachrymator. All handling must be performed inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and splash goggles or a face shield.

  • Moisture Sensitivity: Acyl chlorides react readily with water, including atmospheric moisture, to produce corrosive hydrogen chloride (HCl) gas and the corresponding carboxylic acid.[3] This reaction is exothermic. Containers must be kept tightly sealed and stored in a cool, dry environment, preferably in a desiccator or under an inert atmosphere.

  • Incompatibilities: Avoid contact with strong bases, strong oxidizing agents, alcohols, and amines, except under controlled reaction conditions.

  • Disposal: Waste material should be quenched carefully by slow addition to a stirred solution of sodium carbonate or sodium bicarbonate before being disposed of according to local environmental regulations.

Conclusion

4-Chloro-3,5-difluorobenzoyl chloride emerges as a specialized and highly activated building block for advanced chemical synthesis. While detailed characterization data remains limited in the public domain, a firm understanding of its properties and reactivity can be established through the principles of physical organic chemistry and by analogy to related structures. Its enhanced electrophilicity, a direct result of its polyhalogenated structure, makes it an exceptionally efficient reagent for introducing the 4-chloro-3,5-difluorobenzoyl group. For researchers in drug discovery and materials science, this compound represents a valuable tool for creating novel molecules with finely tuned properties. Adherence to strict safety protocols is mandatory when handling this potent and corrosive reagent.

References

  • PubChem. (n.d.). 3,5-Difluorobenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Anshul Specialty Molecules. (n.d.). 4-Fluorobenzoyl Chloride. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). Supplier CAS No 1261799-38-5. Retrieved from [Link]

  • Ganjali, M. R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 175, 129-166. Retrieved from [Link]

  • Google Patents. (n.d.). US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes.
  • PubChemLite. (n.d.). 3,5-difluorobenzoyl chloride (C7H3ClF2O). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,3-Dichloro-4,5-difluorobenzoyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Benzoyl chloride and its fluorinated analogues. Retrieved from [Link]

  • PubMed. (2025). Carbonylation of Polyfluorinated Alkylbenzenes and Benzocycloalkenes at the Benzyl C-F and C-Cl Bonds Under the Action of CO/SbF5. Retrieved from [Link]

  • ACS Publications. (2020). Benzoyl Fluorides as Fluorination Reagents: Reconstruction of Acyl Fluorides via Reversible Acyl C–F Bond Cleavage/Formation in Palladium Catalysis. Organometallics. Retrieved from [Link]

  • ACS Publications. (2004). Evidence of Substituent-Induced Electronic Interplay. Effect of the Remote Aromatic Ring Substituent of Phenyl Benzoates on the Sensitivity of the Carbonyl Unit to Electronic Effects of Phenyl or Benzoyl Ring Substituents. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3,5-dichlorobenzoyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. Retrieved from [Link]

  • Google Patents. (n.d.). US6844468B2 - Process for preparing substituted benzoyl chlorides.
  • PMC. (n.d.). Breaking Down Polychlorinated Biphenyls and Aryl Chlorides: A Computational Study of Thermal-, Pressure-, and Shear-Induced Decomposition. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzyl Chloride, Benzal Chloride, and Benzotrichloride. Retrieved from [Link]

  • PubMed. (2014). Reactivity of polychlorinated biphenyls in nucleophilic and electrophilic substitutions. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-Chloro-3,5-difluorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of a robust synthetic route to 4-chloro-3,5-difluorobenzoyl chloride, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The presented methodology is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also insights into the underlying chemical principles and experimental considerations.

Introduction

4-Chloro-3,5-difluorobenzoyl chloride is a valuable building block in organic synthesis, prized for the unique electronic properties conferred by its halogenated aromatic ring. The presence of both chlorine and fluorine atoms significantly influences the reactivity and physicochemical properties of molecules into which it is incorporated. This guide details a multi-step synthesis beginning with a commercially available starting material, 4-bromo-2,6-difluoroaniline, and proceeding through a series of reliable and well-documented chemical transformations.

Overall Synthetic Strategy

The synthesis of 4-chloro-3,5-difluorobenzoyl chloride is achieved through a four-step sequence, commencing with 4-bromo-2,6-difluoroaniline. The overall transformation is depicted below:

Overall Synthesis start 4-Bromo-2,6-difluoroaniline intermediate1 4-Amino-3,5-difluorobenzonitrile start->intermediate1 1. Cyanation intermediate2 4-Amino-3,5-difluorobenzoic Acid intermediate1->intermediate2 2. Hydrolysis intermediate3 4-Chloro-3,5-difluorobenzoic Acid intermediate2->intermediate3 3. Sandmeyer Reaction product 4-Chloro-3,5-difluorobenzoyl chloride intermediate3->product 4. Chlorination

Figure 1: Overall synthetic workflow for 4-chloro-3,5-difluorobenzoyl chloride.

Step 1: Cyanation of 4-Bromo-2,6-difluoroaniline

The initial step involves a nucleophilic aromatic substitution reaction to replace the bromine atom with a nitrile group. This is achieved through a copper-catalyzed cyanation reaction.

Experimental Protocol

A detailed protocol for the synthesis of 4-amino-3,5-difluorobenzonitrile from 4-bromo-2,6-difluoroaniline has been reported.[1] In a representative procedure, 4-bromo-2,6-difluoroaniline is reacted with copper(I) cyanide in a suitable high-boiling solvent such as dimethylformamide (DMF) under reflux conditions.[1]

Table 1: Reaction Parameters for Cyanation

ParameterValue
Starting Material4-Bromo-2,6-difluoroaniline
ReagentCopper(I) Cyanide (CuCN)
SolventDimethylformamide (DMF)
TemperatureReflux
Reaction Time24 hours

The use of a copper(I) salt is crucial for facilitating the displacement of the aryl bromide with the cyanide nucleophile.[1] The reaction is typically worked up by quenching with aqueous ammonia followed by extraction with an organic solvent.[1]

Step 2: Hydrolysis of 4-Amino-3,5-difluorobenzonitrile

The second step is the hydrolysis of the nitrile group to a carboxylic acid. This transformation is typically carried out under basic conditions.

Experimental Protocol

The hydrolysis of 4-amino-3,5-difluorobenzonitrile to 4-amino-3,5-difluorobenzoic acid is achieved by heating with a strong base.[1] A common procedure involves refluxing the nitrile with an aqueous solution of sodium hydroxide.[1]

Table 2: Reaction Parameters for Hydrolysis

ParameterValue
Starting Material4-Amino-3,5-difluorobenzonitrile
ReagentSodium Hydroxide (NaOH)
SolventWater
TemperatureReflux
Reaction Time24 hours

Following the basic hydrolysis, the reaction mixture is cooled and acidified with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid product.[1]

Step 3: Sandmeyer Reaction of 4-Amino-3,5-difluorobenzoic Acid

The Sandmeyer reaction is a versatile method for the conversion of an aromatic amino group into a variety of other functional groups, including halogens.[2][3] This step involves the diazotization of the amino group followed by a copper(I) chloride-mediated substitution.

Experimental Protocol

The Sandmeyer reaction proceeds in two stages: diazotization and chloro-dediazoniation.

  • Diazotization: 4-Amino-3,5-difluorobenzoic acid is suspended in an aqueous mineral acid, such as hydrochloric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise, maintaining the low temperature, to form the corresponding diazonium salt.[4]

  • Chloro-dediazoniation: The freshly prepared diazonium salt solution is then added to a solution of copper(I) chloride in hydrochloric acid. The diazonium group is replaced by a chlorine atom with the evolution of nitrogen gas.[3]

Sandmeyer Reaction start 4-Amino-3,5-difluorobenzoic Acid diazonium Diazonium Salt Intermediate start->diazonium NaNO₂, HCl, 0-5 °C product 4-Chloro-3,5-difluorobenzoic Acid diazonium->product CuCl, HCl

Figure 2: The Sandmeyer reaction for the conversion of the amino group to a chloro group.

Table 3: Reaction Parameters for Sandmeyer Reaction

ParameterValue
Starting Material4-Amino-3,5-difluorobenzoic Acid
ReagentsSodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Copper(I) Chloride (CuCl)
Temperature0-5 °C for diazotization, followed by warming

Step 4: Synthesis of 4-Chloro-3,5-difluorobenzoyl chloride

The final step is the conversion of the carboxylic acid to the acyl chloride. This is a standard transformation in organic synthesis, commonly achieved using thionyl chloride.

Experimental Protocol

4-Chloro-3,5-difluorobenzoic acid is reacted with an excess of thionyl chloride (SOCl₂), often with a catalytic amount of DMF, under reflux conditions.[5] The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gases, driving the reaction to completion.

Table 4: Reaction Parameters for Acyl Chloride Formation

ParameterValue
Starting Material4-Chloro-3,5-difluorobenzoic Acid
ReagentThionyl Chloride (SOCl₂)
Catalyst (optional)Dimethylformamide (DMF)
TemperatureReflux

The excess thionyl chloride is typically removed by distillation after the reaction is complete. The crude 4-chloro-3,5-difluorobenzoyl chloride can then be purified by vacuum distillation.[4][5]

Purification and Characterization

The final product, 4-chloro-3,5-difluorobenzoyl chloride, is a liquid that can be purified by vacuum distillation.[4][5] The purity of the product can be assessed by standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 4-chloro-3,5-difluorobenzoyl chloride from readily available starting materials. Each step employs well-established chemical transformations, ensuring a high degree of success for researchers in the fields of medicinal chemistry and materials science.

References

  • UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Sandmeyer reaction. Retrieved from [Link]

  • Appiah, C., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl-4,4′-(2,2′,6,6′-tetrafluoro)azobenzene dicarboxylate.
  • European Patent Office. (1992). Process for producing 3,5-difluoroaniline. (EP 0 497 213 A2).
  • Wikipedia. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

  • LibreTexts. (2024, July 30). 24.9: Reactions of Arylamines. Chemistry LibreTexts.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Google Patents. (1995).
  • PrepChem.com. (n.d.). Synthesis of 2,3-Dichloro-4,5-difluorobenzoyl chloride. Retrieved from [Link]

  • Rancati, F., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3145-3179.
  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • ResearchGate. (2015, July 9). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. Retrieved from [Link]

  • Google Patents. (1994). Method for producing 3,5-difluoroaniline. (JPH06239810A).
  • Chemical Communications (RSC Publishing). (2022).
  • African Journal of Medicine and Medical Sciences. (2001, September 3). Diazotized 4-amino-3,5-dinitrobenzoic acid (ADBA).
  • Google Patents. (n.d.). Preparation of 4-bromo-2,6-difluorobenzonitrile. (CN101353317B).
  • Google Patents. (1989).
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • MDPI. (2015, November 3). 4-Chloro-2,3,5-trifluorobenzoic Acid.
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Supporting Information. (n.d.).
  • BenchChem. (2025). Application Notes: Diazotization of 4-Amino-3-chlorobenzenesulfonic Acid.
  • Advanced Journal of Chemistry, Section A. (2024, August 18).
  • CymitQuimica. (n.d.). CAS 129714-97-2: 3,5-Difluorobenzoyl chloride.
  • Google Patents. (2007, October 10). Preparation method of 4-Chlorobenzotrifluoride. (CN102746109A).
  • Chem-Impex. (n.d.). Cloruro de 3,5-difluorobenzoilo.
  • European Patent Office. (n.d.). Process for preparing chloro-difluorobenzene. (EP 0 447 259 A1).

Sources

In-Depth Technical Guide: Solubility and Solvolysis Dynamics of 4-Chloro-3,5-difluorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary & The "Solubility" Paradigm

In pharmaceutical synthesis and materials science, handling highly substituted acyl chlorides requires a fundamental shift in how we define "solubility." For 4-Chloro-3,5-difluorobenzoyl chloride , treating protic solvents (like water or alcohols) as simple dissolution media is a critical operational error. Due to its extreme electrophilicity, this compound does not merely dissolve in protic environments; it undergoes rapid, irreversible solvolysis.

This whitepaper elucidates the physicochemical properties of 4-Chloro-3,5-difluorobenzoyl chloride, details the causality behind its solvent-dependent behavior, and provides a self-validating experimental protocol for accurately assessing its aprotic solubility and protic stability.

Physicochemical & Structural Profile

Before designing any solvation or reaction protocol, it is imperative to understand the foundational metrics of the compound and its primary degradation product. The quantitative data is summarized in Table 1.

Table 1: Physicochemical Properties of the Acyl Chloride and its Hydrolysis Product

PropertyActive Acylating Agent[1]Primary Hydrolysis Product[2]
Chemical Name 4-Chloro-3,5-difluorobenzoyl chloride4-Chloro-3,5-difluorobenzoic acid
CAS Number 1261799-38-51160573-19-2
Molecular Formula C7H2Cl2F2OC7H3ClF2O2
Molecular Weight 210.99 g/mol 192.55 g/mol
Physical State Colorless to pale yellow liquidWhite to off-white solid powder
Reactivity Class Highly reactive electrophileStable carboxylic acid

The Solubility vs. Solvolysis Matrix

The behavior of 4-Chloro-3,5-difluorobenzoyl chloride is strictly bifurcated based on the presence of nucleophilic protons in the solvent matrix.

A. Aprotic Solvents (True Dissolution)

To achieve true physical solubility without chemical degradation, strictly anhydrous aprotic solvents must be utilized. The compound exhibits excellent miscibility and stability in:

  • Dichloromethane (DCM) & Chloroform: Ideal for low-temperature acylation reactions.

  • Tetrahydrofuran (THF) & 2-Methyltetrahydrofuran: Excellent for Grignard-based ketone syntheses.

  • Toluene: Preferred for high-temperature reflux applications.

  • Acetonitrile (MeCN): Useful for polar aprotic requirements, provided it is rigorously dried over 3Å molecular sieves.

B. Protic Solvents (Reactive Solvolysis)

In water, methanol, or ethanol, the concept of "solubility limit" is voided by chemical kinetics. The compound reacts violently and exothermically with these solvents[3]. In aqueous media, it rapidly hydrolyzes to yield 4-chloro-3,5-difluorobenzoic acid and hydrogen chloride (HCl) gas.

Mechanistic Insights: The Associative Hydrolysis Pathway

Why is this specific derivative so reactive? The causality lies in the electronic effects of the aromatic substituents.

The hydrolysis of benzoyl chlorides can theoretically proceed via an SN​1 -like dissociative pathway (forming an acylium ion) or an SN​2 -like associative pathway[4]. The 3,5-difluoro and 4-chloro substituents exert a profound inductive electron-withdrawing effect (-I) . This severe withdrawal of electron density deactivates the aromatic ring but dramatically increases the partial positive charge ( δ+ ) on the carbonyl carbon.

Because the formation of a positively charged acylium ion is highly destabilized by these electron-withdrawing halogens, the dissociative pathway is energetically forbidden. Instead, the reaction is forced down the associative nucleophilic acyl substitution pathway [5]. Water or alcohol nucleophiles attack the hyper-electrophilic carbonyl carbon, forming a transient, sp3 -hybridized tetrahedral intermediate before collapsing to expel the chloride leaving group.

Solvolysis_Mechanism A 4-Chloro-3,5-difluorobenzoyl chloride (Highly Electrophilic Carbonyl) B Tetrahedral Intermediate (sp3 Hybridized) A->B + H2O (Nucleophilic Attack) C 4-Chloro-3,5-difluorobenzoic acid + HCl B->C - Cl⁻ (Leaving Group Expulsion)

Fig 1: Associative nucleophilic acyl substitution mechanism during aqueous hydrolysis.

Experimental Methodology: A Self-Validating Kinetic Solubility Assay

Attempting to measure the concentration of an acyl chloride directly via standard Reverse-Phase HPLC (which utilizes aqueous mobile phases) will result in immediate on-column hydrolysis, yielding false data.

To solve this, we employ a Self-Validating Quench Protocol . By extracting aliquots of the acyl chloride solution and immediately quenching them into a vast excess of anhydrous methanol, we quantitatively convert all intact acyl chloride into a stable methyl ester. The HPLC then measures the ratio of the methyl ester (representing the intact acyl chloride) to the free carboxylic acid (representing any pre-degraded material). The mass balance (Ester + Acid = Initial Concentration) validates the integrity of the assay.

Step-by-Step Protocol
  • Solvent Preparation: Rigorously dry the target aprotic solvent (e.g., THF) over activated 3Å molecular sieves for 48 hours under an argon atmosphere.

  • Equilibration: Transfer 10.0 mL of the anhydrous solvent to a jacketed reaction vessel maintained at 20.0 ± 0.1 °C.

  • Solute Addition: Introduce 4-Chloro-3,5-difluorobenzoyl chloride dropwise using a gas-tight syringe until a saturated state or target molarity is reached.

  • Sampling & Quenching (The Critical Step): At predefined time intervals, extract a 100 µL aliquot. Immediately inject this aliquot into 900 µL of strictly anhydrous methanol containing 1% pyridine (as an acid scavenger). Agitate for 60 seconds.

  • Chromatographic Analysis: Inject the quenched sample into an HPLC-UV system.

    • Peak A (Methyl Ester): Quantifies the amount of intact acyl chloride that was genuinely dissolved in the aprotic solvent.

    • Peak B (Carboxylic Acid): Quantifies any hydrolysis that occurred due to trace moisture ingress.

Experimental_Workflow S1 Step 1: Anhydrous Solvent Prep (Purge with Argon, dry over 3Å molecular sieves) S2 Step 2: Solute Addition & Equilibration (Maintain at 20°C, add acyl chloride dropwise) S1->S2 S3 Step 3: Sampling & Methanol Quench (Converts intact acyl chloride to stable methyl ester) S2->S3 S4 Step 4: HPLC-UV Analysis (Mass balance validation: Ester vs. Free Acid) S3->S4

Fig 2: Standardized self-validating workflow for assessing aprotic solubility and stability.

References

  • PubChem. "4-Chloro-3,5-difluorobenzoic acid | C7H3ClF2O2 | CID 50997883". National Center for Biotechnology Information. URL: [Link]

  • Pearson. "What compounds are formed from the reaction of benzoyl chloride with the following reagents?". Pearson Chemistry Resources. URL: [Link]

Sources

Physicochemical Profiling and Handling Guidelines for 4-Chloro-3,5-difluorobenzoyl chloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

In the synthesis of advanced active pharmaceutical ingredients (APIs)—particularly targeted kinase inhibitors—the structural integrity of specialized building blocks is paramount. 4-Chloro-3,5-difluorobenzoyl chloride (CAS: 1261799-38-5) is a highly reactive acylating agent frequently utilized in the development of Bruton's tyrosine kinase (BTK) inhibitors [1].

This technical guide provides an authoritative analysis of the compound's physical appearance, the mechanistic causality behind its degradation profiles, and field-proven, self-validating protocols for its handling in rigorous drug discovery workflows.

Physicochemical Profiling & Baseline Appearance

To effectively utilize 4-chloro-3,5-difluorobenzoyl chloride, one must first understand how its molecular architecture dictates its physical state. The compound features a benzene ring substituted with two fluorine atoms, one chlorine atom, and an acyl chloride functional group. Because the molecule lacks hydrogen-bond donors, intermolecular forces are restricted to dipole-dipole interactions and London dispersion forces.

Consequently, at standard temperature and pressure (STP), pure 4-chloro-3,5-difluorobenzoyl chloride presents as a clear, colorless to pale-yellow liquid [2].

Table 1: Key Physicochemical Properties
PropertyValue / Description
CAS Number 1261799-38-5
Molecular Formula C₇H₂Cl₂F₂O
Molecular Weight 210.99 g/mol
Baseline Physical Appearance Clear, colorless to pale-yellow liquid [2]
Degraded Appearance Cloudy liquid or suspension with white crystalline precipitates
Odor Pungent, lachrymatory (typical of acyl chlorides)
Moisture Sensitivity Extreme (Hydrolyzes rapidly to carboxylic acid and HCl)

Mechanistic Causality: Why Appearance is a Primary QC Metric

Expertise & Experience: The Causality of Degradation For bench chemists, the physical appearance of an acyl chloride is the first and most critical line of quality control. The carbonyl carbon in 4-chloro-3,5-difluorobenzoyl chloride is exceptionally electrophilic. This is driven by the strong inductive electron-withdrawing effects (-I) of the halogen substituents on the aromatic ring, which pull electron density away from the acyl group.

While this extreme electrophilicity is highly desirable for the rapid acylation of sterically hindered amines during drug synthesis, it renders the compound hypersensitive to atmospheric moisture. When exposed to ambient humidity, water acts as a nucleophile, attacking the carbonyl carbon. The resulting tetrahedral intermediate collapses, expelling hydrogen chloride (HCl) gas and yielding 4-chloro-3,5-difluorobenzoic acid .

Because the resulting carboxylic acid forms strong intermolecular hydrogen-bonded dimers, its melting point is significantly higher than that of the parent acyl chloride. Therefore, a degraded sample will exhibit a distinct physical shift: the clear liquid will become turbid, cloudy, or develop white solid precipitates.

QC_Workflow A 4-Chloro-3,5-difluorobenzoyl chloride (Clear/Pale Yellow Liquid) B Exposure to Atmospheric H2O A->B Improper Storage C Hydrolysis Reaction (HCl Gas Evolution) B->C Nucleophilic Attack D 4-Chloro-3,5-difluorobenzoic acid (White Solid Precipitate) C->D Appearance Change (Cloudy/Solid)

Caption: Visual QC and degradation pathway of 4-chloro-3,5-difluorobenzoyl chloride via hydrolysis.

Self-Validating Protocol for Reagent Integrity

Trustworthiness in Practice Relying solely on visual inspection is insufficient for cGMP or late-stage drug development. A self-validating system must be employed to confirm reagent integrity before committing it to complex syntheses.

Protocol 1: Visual and Spectroscopic Validation Workflow

Step 1: Visual Baseline Check Inspect the reagent bottle under inert conditions (glovebox). A pristine sample must be a clear liquid. Any turbidity dictates immediate quarantine of the batch. Step 2: FT-IR Analysis Prepare a thin film of the liquid between NaCl plates inside a glovebox. Scan from 4000 to 400 cm⁻¹. Step 3: Validation Criteria Confirm the presence of a sharp, intense C=O stretching frequency at ~1770–1790 cm⁻¹ (characteristic of acyl chlorides). The absence of a broad O-H stretch (2500–3300 cm⁻¹) validates the lack of carboxylic acid degradants. If the O-H stretch is present, the visual QC (Step 1) has failed, and the sample is compromised.

Application in Kinase Inhibitor Synthesis

4-Chloro-3,5-difluorobenzoyl chloride is a critical intermediate in the synthesis of BTK inhibitors, which are utilized in the treatment of B-cell malignancies (e.g., chronic lymphocytic leukemia) and autoimmune diseases[1].

In standard synthetic workflows (e.g., General Procedure W as outlined in patent literature), this clear liquid acyl chloride is reacted with nucleophilic substrates like propanedinitrile derivatives. The physical appearance of the reaction mixture changes drastically during this process; the successful condensation to form 2-[(4-chloro-3,5-difluoro-phenyl)-hydroxy-methylene]propanedinitrile manifests as a "brown thick oil" [1].

Synthesis_Pathway A 4-Chloro-3,5-difluorobenzoyl chloride (Clear Liquid Electrophile) C Acylation Reaction (Base-Catalyzed) A->C Addition B Propanedinitrile Derivative (Nucleophile) B->C Addition D Kinase Inhibitor Precursor (Brown Thick Oil) C->D HCl Elimination

Caption: Acylation workflow utilizing 4-chloro-3,5-difluorobenzoyl chloride in kinase inhibitor synthesis.

Detailed Handling and Workflow Protocols

To maintain the clear liquid physical state and prevent premature hydrolysis, strict anhydrous techniques must be employed.

Protocol 2: Schlenk Line Handling for Acylation Reactions

Step 1: Glassware Preparation Flame-dry all reaction flasks and stir bars under a vacuum of <0.1 Torr for 5 minutes. Backfill the apparatus with high-purity Argon. Repeat this vacuum/Argon cycle three times. Step 2: Reagent Transfer Using a gas-tight, oven-dried glass syringe, pierce the septum of the 4-chloro-3,5-difluorobenzoyl chloride container under positive Argon pressure. Do not use plastic syringes, as the acyl chloride can degrade the polymers and introduce impurities. Step 3: Reaction Execution Add the clear liquid dropwise to the nucleophile solution at 0 °C. The low temperature is critical to control the exothermic nature of the acylation and prevent side reactions. Step 4: Quenching & Cleanup Upon reaction completion (monitored via LC-MS), quench any residual acyl chloride with cold methanol or a weak aqueous base (e.g., saturated NaHCO₃) to prevent violent hydrolysis during the aqueous workup phase.

References

  • Title: US10342780B2 - Compounds useful as kinase inhibitors Source: Google Patents URL

An In-depth Technical Guide to 4-Chloro-3,5-difluorobenzoyl chloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3,5-difluorobenzoyl chloride, a halogenated aromatic acyl chloride, has emerged as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both chloro and fluoro groups, imparts distinct reactivity and desirable physicochemical properties to the resulting compounds. This guide provides a comprehensive overview of 4-Chloro-3,5-difluorobenzoyl chloride, including its chemical identity, physicochemical properties, a detailed synthesis protocol, and its applications in the development of novel therapeutic agents. The discussion is grounded in established chemical principles and supported by references to relevant scientific literature.

Introduction: The Strategic Importance of Halogenated Scaffolds

The introduction of halogen atoms, particularly chlorine and fluorine, into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. Chlorine can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and metabolic stability. Fluorine, with its high electronegativity and small size, can influence a molecule's conformation, pKa, and metabolic profile, often leading to increased binding affinity and bioavailability.

4-Chloro-3,5-difluorobenzoyl chloride combines these features in a versatile acylating agent. The electron-withdrawing nature of the halogen substituents enhances the electrophilicity of the carbonyl carbon, making it a highly reactive precursor for the formation of esters, amides, and ketones. This reactivity, coupled with the unique electronic and steric environment of the substituted phenyl ring, makes it a valuable tool for the synthesis of novel compounds with potential therapeutic applications.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of a reagent is paramount for its safe and effective use in a laboratory setting.

PropertyValueSource
IUPAC Name 4-Chloro-3,5-difluorobenzoyl chlorideN/A
CAS Number 1261799-38-5[1]
Molecular Formula C₇H₂Cl₂F₂O[1]
Molecular Weight 210.99 g/mol [1]
Physical Form Liquid[1]
Canonical SMILES C1=C(C(=C(C=C1F)Cl)F)C(=O)ClN/A
InChI Key AHXLIGWIJJWAOQ-UHFFFAOYSA-N[1]

Table 1: Chemical Identifiers and Physicochemical Properties of 4-Chloro-3,5-difluorobenzoyl chloride.

Synthesis of 4-Chloro-3,5-difluorobenzoyl chloride

The most common and direct method for the preparation of 4-Chloro-3,5-difluorobenzoyl chloride is the chlorination of its corresponding carboxylic acid, 4-Chloro-3,5-difluorobenzoic acid. This transformation is a staple in organic synthesis and can be achieved using various chlorinating agents.

Synthesis of the Precursor: 4-Chloro-3,5-difluorobenzoic acid
Conversion to 4-Chloro-3,5-difluorobenzoyl chloride: A Step-by-Step Protocol

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose due to its effectiveness and the convenient removal of byproducts (SO₂ and HCl) as gases.

Experimental Protocol:

Materials:

  • 4-Chloro-3,5-difluorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene (or other suitable inert solvent)

  • Rotary evaporator

  • Distillation apparatus

  • Schlenk line or nitrogen/argon manifold

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a scrubber (containing aqueous NaOH to neutralize HCl and SO₂), add 4-Chloro-3,5-difluorobenzoic acid.

  • Solvent and Catalyst Addition: Under an inert atmosphere (nitrogen or argon), add anhydrous toluene to the flask to suspend the carboxylic acid. Then, add a catalytic amount of anhydrous DMF (e.g., 1-2 drops per gram of carboxylic acid).

  • Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the stirred suspension at room temperature. The addition should be done cautiously as the reaction can be exothermic and will evolve gases.

  • Reaction Monitoring: Heat the reaction mixture to reflux (the boiling point of toluene is approximately 111 °C). Monitor the progress of the reaction by observing the cessation of gas evolution and by thin-layer chromatography (TLC) until the starting carboxylic acid is no longer detectable.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. Care should be taken to handle the volatile and corrosive thionyl chloride appropriately.

  • Purification: The crude 4-Chloro-3,5-difluorobenzoyl chloride can be purified by fractional distillation under reduced pressure to yield the pure product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive acyl chloride with atmospheric moisture.

  • Anhydrous Conditions: All reagents and solvents must be anhydrous as water will hydrolyze the acyl chloride back to the carboxylic acid.

  • Catalytic DMF: DMF catalyzes the reaction by forming a Vilsmeier-Haas intermediate, which is a more potent acylating agent.

  • Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid.

  • Reflux Conditions: Heating the reaction to reflux increases the reaction rate.

  • Scrubber: The use of a scrubber is a critical safety measure to neutralize the toxic and corrosive HCl and SO₂ gases produced during the reaction.

Reactivity and Applications in Drug Discovery

4-Chloro-3,5-difluorobenzoyl chloride is a versatile reagent for introducing the 4-chloro-3,5-difluorobenzoyl moiety into a wide range of molecules. Its primary reactivity stems from the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack.

Typical Reactions
  • Amide Formation: Reaction with primary or secondary amines in the presence of a base (e.g., triethylamine, pyridine) yields the corresponding amides. This is one of the most common applications in drug synthesis, as the amide bond is a key structural feature in many biologically active molecules.

  • Ester Formation: Reaction with alcohols or phenols, often in the presence of a base, leads to the formation of esters.

  • Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), 4-Chloro-3,5-difluorobenzoyl chloride can acylate aromatic rings to form ketones.

Figure 1: Key reactions of 4-Chloro-3,5-difluorobenzoyl chloride.

Role in Pharmaceutical Synthesis

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and purity assessment of 4-Chloro-3,5-difluorobenzoyl chloride. While experimental spectra for this specific compound were not found in the initial searches, expected spectral features can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet or a narrow multiplet in the aromatic region (typically 7.0-8.5 ppm) corresponding to the two equivalent aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (typically 165-175 ppm) and the aromatic carbons. The carbon atoms attached to fluorine will exhibit characteristic C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum will provide valuable information about the fluorine environments. A single resonance would be expected for the two equivalent fluorine atoms.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1800 cm⁻¹ is characteristic of the C=O stretching vibration of the acyl chloride. C-Cl and C-F stretching vibrations will also be present at lower frequencies.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the chlorine atom from the acyl chloride group and the loss of carbon monoxide. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident for chlorine-containing fragments.

Safety and Handling

4-Chloro-3,5-difluorobenzoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of corrosive vapors.

  • Moisture Sensitivity: Handle under an inert atmosphere and store in a tightly sealed container in a dry environment.

  • In case of contact: In case of skin or eye contact, immediately flush with copious amounts of water and seek medical attention.

Hazard Information:

  • Hazard Statement: H314 - Causes severe skin burns and eye damage.[1]

  • GHS Pictogram: GHS05 (Corrosion).[1]

Conclusion

4-Chloro-3,5-difluorobenzoyl chloride is a valuable and reactive building block for the synthesis of complex organic molecules with potential applications in drug discovery and materials science. Its unique halogen substitution pattern offers a strategic tool for medicinal chemists to fine-tune the properties of lead compounds. A thorough understanding of its synthesis, reactivity, and safe handling is essential for its effective utilization in research and development. Further exploration of the applications of this versatile reagent is likely to lead to the discovery of novel compounds with significant biological activity.

References

  • PrepChem. Synthesis of 2,3-Dichloro-4,5-difluorobenzoyl chloride. [Link]

  • Google Patents.
  • Anshul Specialty Molecules. 4-Fluorobenzoyl Chloride. [Link]

  • PubChem. 2,4-Difluorobenzoyl chloride. [Link]

  • BuyersGuideChem. 4-Chloro-3,5-difluorobenzoyl chloride. [Link]

Sources

A Senior Application Scientist's Guide to 4-Chloro-3,5-difluorobenzoyl chloride: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This in-depth technical guide provides a comprehensive overview of 4-Chloro-3,5-difluorobenzoyl chloride (CAS No. 1261799-38-5), a halogenated aromatic acyl chloride that is emerging as a critical building block in various fields of chemical research and development.[1] We will delve into its chemical properties, reactivity, and, most importantly, its potential research applications in medicinal chemistry, agrochemical synthesis, and materials science. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into leveraging this compound's unique characteristics.

Introduction: The Strategic Importance of Fluorinated and Chlorinated Benzoyl Chlorides

The incorporation of fluorine and chlorine atoms into organic molecules is a well-established strategy for modulating their physicochemical and biological properties. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and lipophilicity. Chlorine, on the other hand, can influence a molecule's reactivity and provide a handle for further chemical transformations. Benzoyl chlorides, as a class of compounds, are highly reactive acylating agents, making them invaluable in the synthesis of a wide array of more complex molecules.

4-Chloro-3,5-difluorobenzoyl chloride combines these features, offering a unique trifunctionalized aromatic ring. The presence of two fluorine atoms and a chlorine atom, in addition to the highly reactive benzoyl chloride moiety, makes it a versatile precursor for the synthesis of novel compounds with potentially enhanced biological activity or material properties.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in a laboratory setting.

PropertyValueSource
CAS Number 1261799-38-5[1]
Molecular Formula C₇H₂Cl₂F₂O[1]
Molecular Weight 210.99 g/mol [1]
Appearance Liquid[1]
Purity ≥97%[1]
  • ¹H NMR: The spectrum would show signals in the aromatic region, likely a triplet or a doublet of doublets, corresponding to the two protons on the benzene ring.

  • ¹³C NMR: The spectrum would display distinct signals for the carbonyl carbon, the carbon atoms bonded to chlorine and fluorine, and the other aromatic carbons.

  • IR Spectroscopy: A strong absorption band characteristic of the C=O stretch in an acyl chloride would be expected in the region of 1770-1800 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Core Reactivity and Mechanistic Considerations

The reactivity of 4-Chloro-3,5-difluorobenzoyl chloride is primarily dictated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. This makes it an excellent acylating agent for a wide range of nucleophiles.

Nucleophilic Acyl Substitution

The most common reaction of 4-Chloro-3,5-difluorobenzoyl chloride is nucleophilic acyl substitution. In this reaction, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to expel the chloride ion, a good leaving group.

G cluster_0 Nucleophilic Acyl Substitution Reagents 4-Chloro-3,5-difluorobenzoyl chloride + Nucleophile (Nu-H) Intermediate Tetrahedral Intermediate Reagents->Intermediate Attack on C=O Products Acylated Product + HCl Intermediate->Products Elimination of Cl-

Caption: General mechanism of nucleophilic acyl substitution.

Common nucleophiles that readily react with 4-Chloro-3,5-difluorobenzoyl chloride include:

  • Amines: to form amides.

  • Alcohols: to form esters.

  • Water: to form the corresponding carboxylic acid (hydrolysis).

  • Carbanions (e.g., Grignard reagents): to form ketones.

The presence of the electron-withdrawing fluorine and chlorine atoms on the aromatic ring increases the electrophilicity of the carbonyl carbon, making 4-Chloro-3,5-difluorobenzoyl chloride more reactive than unsubstituted benzoyl chloride.

Friedel-Crafts Acylation

4-Chloro-3,5-difluorobenzoyl chloride can also be used as an acylating agent in Friedel-Crafts reactions to introduce the 4-chloro-3,5-difluorobenzoyl group onto another aromatic ring. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

G Start 4-Chloro-3,5-difluorobenzoyl chloride + Aromatic Substrate Catalyst Lewis Acid (e.g., AlCl3) Start->Catalyst Acylium Acylium Ion Formation Catalyst->Acylium Attack Electrophilic Aromatic Substitution Acylium->Attack Product Diaryl Ketone Attack->Product

Caption: Workflow for Friedel-Crafts acylation.

The regioselectivity of the Friedel-Crafts reaction will depend on the substituents present on the aromatic substrate.

Potential Research Applications

The true value of 4-Chloro-3,5-difluorobenzoyl chloride lies in its potential as a starting material for the synthesis of novel molecules with desirable properties.

Medicinal Chemistry and Drug Discovery

The 4-chloro-3,5-difluorobenzoyl moiety can be considered a privileged scaffold in drug design. Its incorporation into a drug candidate can enhance its biological activity and pharmacokinetic profile.

  • Synthesis of Novel Amide and Ester Libraries: By reacting 4-Chloro-3,5-difluorobenzoyl chloride with a diverse range of amines and alcohols, large libraries of novel amides and esters can be rapidly synthesized. These libraries can then be screened for biological activity against various therapeutic targets.

  • Development of Kinase Inhibitors: Many kinase inhibitors possess a core heterocyclic structure linked to a substituted aromatic ring. 4-Chloro-3,5-difluorobenzoyl chloride can be used to introduce the desired substituted phenyl group, potentially improving the inhibitor's potency and selectivity.

  • Antimicrobial and Antifungal Agents: The presence of halogens on an aromatic ring is a common feature in many antimicrobial and antifungal compounds. The unique substitution pattern of 4-Chloro-3,5-difluorobenzoyl chloride makes it an attractive starting material for the development of new anti-infective agents.

Agrochemical Synthesis

Similar to its applications in medicinal chemistry, 4-Chloro-3,5-difluorobenzoyl chloride is a valuable building block in the agrochemical industry.

  • Herbicides and Pesticides: The synthesis of novel herbicides and pesticides often involves the acylation of heterocyclic amines or other nucleophilic scaffolds. The 4-chloro-3,5-difluorobenzoyl group can impart desirable properties to the final product, such as enhanced efficacy, metabolic stability, and a favorable environmental profile.

Materials Science

The properties of polymers and other advanced materials can be fine-tuned by incorporating specific functional groups.

  • High-Performance Polymers: The introduction of the 4-chloro-3,5-difluorobenzoyl moiety into polymer backbones can enhance their thermal stability, chemical resistance, and flame retardancy. This makes it a promising monomer for the synthesis of high-performance polymers for demanding applications.

  • Liquid Crystals: The rigid, substituted aromatic core of 4-Chloro-3,5-difluorobenzoyl chloride makes it a potential building block for the synthesis of novel liquid crystalline materials.

Experimental Protocols: Representative Procedures

The following protocols are provided as general guidelines for common reactions involving 4-Chloro-3,5-difluorobenzoyl chloride. Researchers should always adapt these procedures to their specific substrates and experimental conditions, and adhere to all necessary safety precautions.

General Procedure for Amide Synthesis (Acylation of an Amine)
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine or pyridine, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 4-Chloro-3,5-difluorobenzoyl chloride (1.05 equivalents) in the same anhydrous solvent to the stirred amine solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1 M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

General Procedure for Friedel-Crafts Acylation
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1-1.3 equivalents) in an anhydrous, non-polar solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool the suspension to 0-5°C using an ice bath.

  • Acyl Chloride Addition: Dissolve 4-Chloro-3,5-difluorobenzoyl chloride (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, maintaining the internal temperature at 0-5°C.

  • Substrate Addition: After the formation of the acylium ion complex, add a solution of the aromatic substrate (1.0 to 1.2 equivalents) in the anhydrous solvent to the dropping funnel. Add the aromatic substrate solution dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Isolation and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with the organic solvent. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Safety and Handling

4-Chloro-3,5-difluorobenzoyl chloride is a corrosive and moisture-sensitive compound and should be handled with appropriate safety precautions.[2][3][4][5][6]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing.[2] Do not breathe vapors or mists.[3] Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and water.[4][6]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-Chloro-3,5-difluorobenzoyl chloride is a highly versatile and reactive building block with significant potential across multiple domains of chemical research. Its unique substitution pattern of chlorine and fluorine atoms on the aromatic ring, combined with the reactivity of the acyl chloride, provides a powerful tool for the synthesis of novel molecules with tailored properties. As the demand for new pharmaceuticals, advanced agrochemicals, and high-performance materials continues to grow, the importance of such strategically functionalized intermediates is set to increase. This guide has aimed to provide a solid foundation for researchers looking to explore the applications of this promising compound in their own work.

References

  • Chem-Impex. 3,5-Difluorobenzoyl chloride. [Link]

  • Anshul Specialty Molecules. 4-Fluorobenzoyl Chloride. [Link]

Sources

Methodological & Application

Introduction: The Strategic Importance of Fluorinated Benzoyl Esters

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Ester Synthesis via 4-Chloro-3,5-difluorobenzoyl Chloride

In the landscape of modern drug discovery and agrochemical development, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for modulating metabolic stability, binding affinity, and pharmacokinetic properties. 4-Chloro-3,5-difluorobenzoyl chloride serves as a highly valuable and reactive building block for this purpose. Its derived esters are key intermediates in the synthesis of a wide array of complex molecules. The presence of the electron-withdrawing fluorine atoms enhances the electrophilicity of the carbonyl carbon, making 4-chloro-3,5-difluorobenzoyl chloride an exceptionally reactive acylating agent.[1]

This application note provides a comprehensive guide for researchers on the esterification of alcohols using 4-chloro-3,5-difluorobenzoyl chloride. We will delve into the underlying reaction mechanism, present a detailed and robust experimental protocol, and discuss critical parameters for reaction optimization and safety. The reaction proceeds via a nucleophilic acyl substitution, where an alcohol displaces the chloride from the acyl chloride, forming an ester and liberating hydrochloric acid (HCl).[2][3]

Reaction Mechanism: A Nucleophilic Addition-Elimination Pathway

The esterification of an alcohol with an acyl chloride is a classic example of a nucleophilic addition-elimination reaction.[2][4] The process is highly efficient and generally irreversible, particularly when a base is used to scavenge the HCl byproduct.

  • Nucleophilic Attack: The reaction initiates with the attack of a lone pair of electrons from the alcohol's oxygen atom on the highly electrophilic carbonyl carbon of the 4-chloro-3,5-difluorobenzoyl chloride.[4]

  • Formation of a Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, and its electrons move to the oxygen atom, forming a transient, negatively charged tetrahedral intermediate.[5]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The carbonyl double bond is reformed by the collapse of the intermediate, which is accompanied by the expulsion of the chloride ion, an excellent leaving group.[4]

  • Deprotonation: The resulting protonated ester is then deprotonated, typically by a non-nucleophilic base such as pyridine or triethylamine, which also neutralizes the HCl generated during the reaction. This final step is crucial as it drives the equilibrium towards the product side.[6]

Esterification_Mechanism cluster_reactants Reactants cluster_intermediate Mechanism Steps cluster_products Products Acyl_Chloride 4-Chloro-3,5-difluorobenzoyl chloride Nucleophilic_Attack Nucleophilic Attack (Alcohol attacks Carbonyl) Acyl_Chloride->Nucleophilic_Attack Alcohol Alcohol (R-OH) Alcohol->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Formation Nucleophilic_Attack->Tetrahedral_Intermediate Forms Elimination Elimination of Cl- Tetrahedral_Intermediate->Elimination Collapses Deprotonation Deprotonation by Base Elimination->Deprotonation Generates Protonated Ester Ester Target Ester Deprotonation->Ester HCl_Salt Base-HCl Salt Deprotonation->HCl_Salt

Sources

The Versatile Building Block: 4-Chloro-3,5-difluorobenzoyl Chloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorine in Modern Agrochemicals

The strategic incorporation of fluorine atoms into the molecular architecture of agrochemicals has become a cornerstone of modern crop protection science. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity to target enzymes, and altered lipophilicity—have led to the development of highly effective and selective pesticides. Within the rich tapestry of fluorinated synthons, 4-Chloro-3,5-difluorobenzoyl chloride emerges as a pivotal building block, offering a trifecta of reactive and modulatory sites for the synthesis of novel active ingredients.

This comprehensive guide delves into the chemistry and application of 4-chloro-3,5-difluorobenzoyl chloride as a precursor for next-generation agrochemicals. We will explore its synthesis, key reactions, and provide detailed protocols for its utilization in the laboratory, with a particular focus on its role in the synthesis of benzoylurea insecticides, a class of compounds renowned for their potent and specific activity.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. Below is a summary of the key characteristics of 4-Chloro-3,5-difluorobenzoyl chloride.

PropertyValue
Chemical Formula C₇H₂Cl₂F₂O
Molecular Weight 210.99 g/mol
CAS Number 1261799-38-5
Appearance Colorless to light yellow liquid (predicted)
Boiling Point Not available (predicted to be slightly higher than 3,5-difluorobenzoyl chloride's 173-175 °C)[1]
Reactivity Highly reactive acyl chloride, moisture-sensitive

Predicted Spectroscopic Data:

SpectroscopyPredicted Features
¹H NMR Aromatic region: A singlet or a narrow triplet integrating to 2H, shifted downfield due to the electron-withdrawing effects of the carbonyl, chlorine, and fluorine substituents.
¹³C NMR Aromatic region: Multiple signals corresponding to the substituted benzene ring, with characteristic C-F and C-Cl couplings. Carbonyl carbon signal expected around 165-170 ppm.
IR (Infrared) Strong C=O stretch characteristic of an acyl chloride at ~1770-1800 cm⁻¹. C-F stretching bands in the 1100-1300 cm⁻¹ region. C-Cl stretch around 700-800 cm⁻¹.
Mass Spec (MS) A molecular ion peak with a characteristic isotopic pattern for two chlorine atoms. Fragmentation pattern showing the loss of Cl and COCl.

Synthesis of the Building Block

The synthesis of 4-Chloro-3,5-difluorobenzoyl chloride typically proceeds from its corresponding carboxylic acid, 4-Chloro-3,5-difluorobenzoic acid. The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis.

Protocol 1: Synthesis of 4-Chloro-3,5-difluorobenzoyl chloride from 4-Chloro-3,5-difluorobenzoic acid

This protocol outlines a standard procedure using thionyl chloride (SOCl₂), a common and effective reagent for this transformation.

Materials:

  • 4-Chloro-3,5-difluorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene (or other inert solvent like dichloromethane)

  • Round-bottom flask with a reflux condenser and a gas outlet to a scrubber

  • Stirring apparatus

  • Heating mantle

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a basic scrubber (e.g., NaOH solution) to neutralize the evolved HCl and SO₂ gases.

  • Charging the Flask: Add 4-Chloro-3,5-difluorobenzoic acid to the flask.

  • Solvent and Catalyst Addition: Add anhydrous toluene to the flask to create a slurry, followed by a catalytic amount of anhydrous DMF (1-2 drops).

  • Reagent Addition: Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the stirred slurry at room temperature. The addition should be done cautiously as the reaction can be exothermic.

  • Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Purification: Remove the excess thionyl chloride and solvent by distillation, preferably under reduced pressure. The crude 4-Chloro-3,5-difluorobenzoyl chloride can often be used directly in the next step or can be further purified by vacuum distillation.

Causality Behind Experimental Choices:

  • Thionyl Chloride: It is a preferred reagent because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride.

  • DMF (catalyst): DMF catalyzes the reaction by forming a Vilsmeier-type intermediate with thionyl chloride, which is a more potent acylating agent.

  • Anhydrous Conditions: Acyl chlorides are highly reactive towards water. Any moisture present will hydrolyze the product back to the carboxylic acid, reducing the yield.

  • Scrubber: The gaseous byproducts (HCl and SO₂) are corrosive and toxic, necessitating their neutralization in a basic scrubber before venting.

Application in Agrochemical Synthesis: The Benzoylurea Insecticides

A prominent class of insecticides derived from benzoyl chloride analogs are the benzoylureas. These compounds act as insect growth regulators by inhibiting chitin synthesis, a crucial component of the insect exoskeleton. This mode of action is highly specific to insects and has low toxicity to mammals.

The general structure of a benzoylurea insecticide involves a substituted benzoyl group linked to a substituted phenylurea moiety. 4-Chloro-3,5-difluorobenzoyl chloride is an ideal starting material for creating novel benzoylurea insecticides with potentially enhanced efficacy due to its specific substitution pattern.

Protocol 2: Synthesis of a Representative N-(4-substituted-phenyl)-N'-(4-chloro-3,5-difluorobenzoyl)urea

This protocol describes a general two-step synthesis of a benzoylurea insecticide from 4-Chloro-3,5-difluorobenzoyl chloride.

Step 1: Synthesis of 4-Chloro-3,5-difluorobenzamide

Materials:

  • 4-Chloro-3,5-difluorobenzoyl chloride

  • Aqueous ammonia (concentrated)

  • Anhydrous dichloromethane (DCM) or other suitable organic solvent

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, dissolve 4-Chloro-3,5-difluorobenzoyl chloride in anhydrous DCM in a round-bottom flask and cool the solution in an ice bath.

  • Ammonia Addition: Slowly add an excess of concentrated aqueous ammonia to the stirred solution. An exothermic reaction will occur, and a white precipitate of the amide will form.

  • Reaction: Continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-Chloro-3,5-difluorobenzamide. The product can be further purified by recrystallization.

Step 2: Synthesis of the Benzoylurea

Materials:

  • 4-Chloro-3,5-difluorobenzamide

  • A substituted phenyl isocyanate (e.g., 4-chlorophenyl isocyanate)

  • Anhydrous solvent (e.g., toluene, xylene, or acetonitrile)

  • Anhydrous base (e.g., pyridine or triethylamine, catalytic amount)

  • Reaction vessel with a reflux condenser and inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, suspend 4-Chloro-3,5-difluorobenzamide in the anhydrous solvent.

  • Reagent Addition: Add the substituted phenyl isocyanate to the suspension, followed by a catalytic amount of the anhydrous base.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling.

  • Purification: Collect the solid product by filtration and wash it with a cold solvent to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system.

Causality Behind Experimental Choices:

  • Two-Step Approach: This method, reacting the benzamide with a phenyl isocyanate, is a common and reliable way to synthesize benzoylureas.[6]

  • Inert Atmosphere: Isocyanates are reactive towards moisture, so an inert atmosphere is used to prevent the formation of unwanted byproducts.

  • Base Catalyst: The base facilitates the reaction by deprotonating the amide nitrogen, increasing its nucleophilicity towards the isocyanate.

  • Recrystallization: This is a standard and effective method for purifying solid organic compounds to obtain a high-purity final product.

Visualizing the Synthesis Workflow

To provide a clear overview of the synthetic pathways described, the following diagrams illustrate the key transformations.

Synthesis_of_Building_Block cluster_0 Synthesis of 4-Chloro-3,5-difluorobenzoyl chloride Carboxylic_Acid 4-Chloro-3,5-difluorobenzoic acid Acyl_Chloride 4-Chloro-3,5-difluorobenzoyl chloride Carboxylic_Acid->Acyl_Chloride SOCl₂, cat. DMF

Caption: Synthesis of the core building block.

Agrochemical_Synthesis cluster_1 Synthesis of a Benzoylurea Insecticide Acyl_Chloride 4-Chloro-3,5-difluorobenzoyl chloride Amide 4-Chloro-3,5-difluorobenzamide Acyl_Chloride->Amide NH₃(aq) Benzoylurea N-(Aryl)-N'-(4-chloro-3,5-difluorobenzoyl)urea Amide->Benzoylurea Phenyl_Isocyanate Aryl-NCO Phenyl_Isocyanate->Benzoylurea Base catalyst

Caption: Application in benzoylurea synthesis.

Safety and Handling

4-Chloro-3,5-difluorobenzoyl chloride is a reactive and corrosive chemical that requires careful handling.

  • Corrosive: Causes severe skin burns and eye damage.

  • Moisture Sensitive: Reacts with water to produce corrosive hydrogen chloride gas.

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents. Keep the container tightly sealed.

Conclusion

4-Chloro-3,5-difluorobenzoyl chloride stands out as a highly valuable and versatile building block for the synthesis of advanced agrochemicals. Its unique substitution pattern offers chemists a powerful tool to fine-tune the biological activity and physicochemical properties of target molecules. The protocols and insights provided in this guide are intended to empower researchers in the agrochemical field to harness the full potential of this important synthon in the development of innovative and effective crop protection solutions.

References

  • PubChem. (n.d.). Chlorfluazuron. Retrieved from [Link]

  • Compendium of Pesticide Common Names. (n.d.). diflubenzuron data sheet. Retrieved from [Link]

  • Google Patents. (2012, May 11). US 2012/0309796 A1.
  • PubChem. (n.d.). 2,4-Difluorobenzoyl chloride. Retrieved from [Link]

  • NIST. (n.d.). Benzoyl chloride, 4-fluoro-. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-chloro-2,5-difluorobenzoyl chloride (C7H2Cl2F2O). Retrieved from [Link]

  • Google Patents. (n.d.). US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes.
  • ResearchGate. (2015, August 3). Common and Chemical Names of Herbicides Approved by the Weed Science Society of America. Retrieved from [Link]

  • PCC SE. (n.d.). Agrochemicals. Retrieved from [Link]

  • Google Patents. (n.d.). US3781441A - Use of 4-chloro-3,5-dinitrobenzene-sulfonamide as a fungicide.
  • Google Patents. (n.d.). Two-step production of 3-chloro-4-fluoro-benzoyl chloride by chlorination.
  • US EPA. (2021, April 2). Pesticide Product Label, DISTINCT HERBICIDE. Retrieved from [Link]

  • Google Patents. (1988, March 7). United States Patent (19).
  • PubChem. (n.d.). 3,5-Difluorobenzoyl chloride. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3,5-Difluorobenzoyl chloride. Retrieved from [Link]

  • The Good Scents Company. (n.d.). herbal carbonate, 61699-38-5. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,5-Dichloro-4-fluorobenzotrifluoride - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020021506A1 - An agrochemical composition.
  • GROW. (n.d.). Herbicide Classification Poster. Retrieved from [Link]

  • Weed Science Society of America. (n.d.). Common and Chemical Names of Herbicides Approved by the Weed Science Society of America. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 4-Chloro-3,5-difluorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 4-Chloro-3,5-difluorobenzoyl chloride is a highly reactive electrophilic building block utilized extensively in the drug development sector, particularly as a critical intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors and other targeted therapeutics[1].

The synthesis of this compound fundamentally relies on the chlorination of 4-chloro-3,5-difluorobenzoic acid[2]. While the conversion from a carboxylic acid to an acid chloride is a standard transformation, the unique electronic properties of the difluoro-substituted aromatic ring can lead to specific mechanistic pitfalls. This guide provides a self-validating framework to help researchers troubleshoot incomplete conversions, byproduct formation, and degradation issues.

Mechanistic Pathway & Workflow

The most common industrial and bench-scale approach utilizes a chlorinating agent (such as Thionyl Chloride) in the presence of a catalytic amount of N,N-Dimethylformamide (DMF). The reaction does not proceed via direct attack; rather, DMF reacts with the chlorinating agent to form the highly electrophilic Vilsmeier-Haack intermediate , which subsequently activates the carboxylic acid.

G SM 4-Chloro-3,5-difluorobenzoic acid VH Vilsmeier-Haack Intermediate SM->VH attacks Reagent SOCl2 + DMF Reagent->VH forms Product 4-Chloro-3,5-difluorobenzoyl chloride VH->Product chlorinates Gas SO2 + HCl (Gas) VH->Gas releases

Mechanistic pathway for the synthesis of 4-chloro-3,5-difluorobenzoyl chloride.

Data Presentation: Chlorinating Agent Selection

Selecting the right chlorinating agent dictates the reaction conditions and potential impurities. Below is a comparative analysis of the most common reagents used for this synthesis[3].

Chlorinating AgentTypical EquivalentsCatalyst RequiredReaction TempAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) 1.5 - 3.0DMF (Catalytic)70–80 °CCost-effective, gaseous byproducts drive reaction forward.Harsh conditions, potential SO₂/HCl emissions.
Oxalyl Chloride ((COCl)₂) 1.1 - 1.5DMF (Catalytic)0–25 °CMild conditions, easy byproduct removal (CO, CO₂).Expensive, highly toxic, requires strict low-temp control.
Triphosgene (BTC) 0.35 - 0.5DMF (Catalytic)60–80 °CSolid reagent, exact weighing, excellent atom economy.Generates phosgene in situ, requires stringent safety protocols.
Self-Validating Experimental Protocol

This step-by-step methodology utilizes Thionyl Chloride and is designed with built-in validation checks to ensure high fidelity and reproducibility.

Step 1: Preparation & Inertion In a rigorously dried, argon-flushed round-bottom flask equipped with a reflux condenser and a gas scrubber, suspend 4-chloro-3,5-difluorobenzoic acid (1.0 eq) in anhydrous toluene (or use neat SOCl₂ if preferred). Causality: Moisture is the primary enemy of acid chlorides. Anhydrous conditions prevent the immediate hydrolysis of the product back to the starting material.

Step 2: Catalyst Addition Add a catalytic amount of anhydrous DMF (0.01 - 0.05 eq). Causality: DMF is not merely a solvent; it is a pre-catalyst. It reacts with SOCl₂ to form the Vilsmeier-Haack complex, dramatically lowering the activation energy required for acyl substitution[3].

Step 3: Reagent Addition Slowly add Thionyl Chloride (1.5 - 2.0 eq) dropwise at room temperature. Causality: Controlled addition prevents the rapid outgassing of SO₂ and HCl, which can cause violent bubbling and loss of material.

Step 4: Heating & Self-Validation Gradually heat the mixture to 75 °C and stir for 2–4 hours. Validation Check: Withdraw a 50 µL aliquot and quench it in 1 mL of anhydrous methanol containing a drop of triethylamine. Analyze the quenched sample via GC-MS or LC-MS. The complete disappearance of the free acid and the exclusive presence of methyl 4-chloro-3,5-difluorobenzoate confirms that the acid chloride has been successfully formed.

Step 5: Purification Remove excess SOCl₂ and solvent under reduced pressure. Purify the resulting crude oil via short-path vacuum distillation to yield the pure 4-chloro-3,5-difluorobenzoyl chloride.

Troubleshooting Guides & FAQs

Troubleshooting Issue Low Yield / Purity C1 Incomplete Conversion? Issue->C1 C2 Anhydride Formation? Issue->C2 C3 Product Discoloration? Issue->C3 S1 Ensure anhydrous conditions & active DMF C1->S1 Yes S2 Increase SOCl2 equivalents (>1.5 eq) C2->S2 Yes S3 Reduce distillation temp & minimize DMF C3->S3 Yes

Logical troubleshooting tree for common synthesis issues.

Q1: Why is my conversion to the acid chloride incomplete, even after 4 hours of reflux? A: Incomplete conversion is almost always caused by moisture ingress or an inactive catalyst. Water hydrolyzes the Vilsmeier-Haack intermediate and prematurely consumes the chlorinating agent. Ensure all glassware is oven-dried. Additionally, verify the integrity of your DMF; old or degraded DMF absorbs water and loses its catalytic efficacy, halting the reaction[3].

Q2: My GC-MS shows a high-molecular-weight impurity. How do I prevent the formation of the acid anhydride byproduct? A: Anhydride formation is a stoichiometric issue. It occurs when the newly formed 4-chloro-3,5-difluorobenzoyl chloride reacts with unreacted 4-chloro-3,5-difluorobenzoic acid. To prevent this, ensure a sufficient excess of the chlorinating agent (at least 1.5 to 2.0 equivalents of SOCl₂) is present throughout the reaction, and maintain adequate heating until the in-process validation check confirms 100% conversion.

Q3: Following distillation, my product is a dark, discolored oil instead of a clear/pale yellow liquid. What went wrong? A: Discoloration during distillation is typically due to the thermal decomposition of the Vilsmeier-Haack intermediate or excess DMF. If too much DMF is used (>0.1 eq), it forms high-boiling, dark-colored tarry byproducts upon heating. Keep DMF strictly catalytic (0.01–0.05 eq) and perform your vacuum distillation at the lowest possible temperature (using a high-vacuum pump) to minimize thermal stress.

Q4: Can I synthesize this compound without generating harsh SO₂ and HCl gases? A: Yes. While thionyl chloride is the industrial standard, oxalyl chloride can be utilized under much milder conditions (0 °C to room temperature). This alternative pathway releases CO and CO₂ instead of SO₂. Alternatively, triphosgene (BTC) is a highly efficient solid reagent that can be used with catalytic DMF to achieve yields up to 95%, though it generates phosgene in situ and requires rigorous safety and ventilation protocols[3].

References
  • [2] 3,5-Difluorobenzoic acid | 455-40-3. Benchchem.

  • [1] US10342780B2 - Compounds useful as kinase inhibitors. Google Patents.

  • [3] Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry.

Sources

Technical Support Center: Optimizing Reactions with 4-Chloro-3,5-difluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Chloro-3,5-difluorobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but highly reactive reagent. The choice of solvent is paramount to the success of your reactions, influencing everything from solubility and reaction rate to product yield and purity. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction with 4-Chloro-3,5-difluorobenzoyl chloride is failing or giving very low yields. What is the most common cause?

A1: The most frequent cause of reaction failure with acyl chlorides, including 4-Chloro-3,5-difluorobenzoyl chloride, is the degradation of the reagent due to hydrolysis.[1][2] This compound is highly reactive and will readily react with even trace amounts of water, including atmospheric moisture, to form the corresponding and much less reactive 4-chloro-3,5-difluorobenzoic acid.[2][3]

Troubleshooting Steps:

  • Reagent Integrity: Always use a fresh bottle of 4-Chloro-3,5-difluorobenzoyl chloride or one that has been stored under strictly anhydrous conditions (e.g., in a desiccator or under an inert atmosphere).

  • Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried immediately before use.

  • Dry Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents should be freshly distilled from an appropriate drying agent.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.

Q2: I am having difficulty dissolving 4-Chloro-3,5-difluorobenzoyl chloride. What are the best solvents for solubility?

A2: 4-Chloro-3,5-difluorobenzoyl chloride is a nonpolar molecule and generally exhibits good solubility in a range of anhydrous aprotic organic solvents.[3] Avoid protic solvents like water, alcohols, and even acidic solvents, as they can react with the acyl chloride.[3][4]

Solubility Reference Table:

Solvent ClassRecommended SolventsInadvisable SolventsRationale
Aprotic Nonpolar Toluene, Hexane, Diethyl Ether-Good solubility, generally inert.
Aprotic Polar Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF)Dimethyl sulfoxide (DMSO)Excellent solubility.[3] However, be cautious with nucleophilic aprotic solvents like DMF and DMSO at elevated temperatures, as they can potentially react with the acyl chloride.[1]
Protic -Water, Methanol, Ethanol, Acetic AcidThese solvents will react with the acyl chloride, leading to hydrolysis or esterification.[3][4]
Q3: My amidation reaction is sluggish and giving a poor yield. How does solvent choice impact this transformation?

A3: For amidation reactions, which involve the reaction of the acyl chloride with an amine, the solvent plays a critical role in facilitating the reaction while not interfering with the nucleophile. Dipolar aprotic solvents are generally preferred as they can solvate the charged intermediates in the reaction mechanism without deactivating the amine nucleophile through hydrogen bonding.[5]

Solvent Recommendations for Amidation:

  • Highly Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN). These solvents provide good solubility and are relatively inert.

  • Consider with Caution: N,N-Dimethylformamide (DMF). While a common solvent for amidations, it's important to use a high-purity, anhydrous grade. Some studies have shown that alternative solvents can be more efficient.[6]

  • Avoid: Protic solvents (water, alcohols). These will compete with the amine nucleophile, leading to unwanted side products. Chlorinated solvents like DCM have been shown to be less efficient in some cases compared to greener alternatives like Cyrene™.[6]

A base, such as triethylamine or pyridine, is typically added to neutralize the HCl generated during the reaction.

Troubleshooting Flowchart for Low Amidation Yield:

Caption: Troubleshooting flowchart for addressing low reaction yield.

Q4: I am performing a Friedel-Crafts acylation and obtaining a mixture of isomers. Can the solvent influence the regioselectivity?

A4: Yes, solvent choice can have a profound impact on the regioselectivity of Friedel-Crafts acylations.[7] The polarity of the solvent can influence whether the reaction is under kinetic or thermodynamic control.

  • Nonpolar Solvents (e.g., Carbon Disulfide (CS₂), Dichloromethane (DCM), 1,2-Dichloroethane): In these solvents, the product-Lewis acid complex is often poorly soluble and may precipitate out of the solution.[7] This prevents the reverse reaction (deacylation) or isomerization, leading to the kinetically favored product.[7]

  • Polar Solvents (e.g., Nitrobenzene, Nitromethane): In more polar solvents, the product-Lewis acid complex remains dissolved, allowing for equilibrium to be established.[7] This can lead to the formation of the more thermodynamically stable isomer, which may be different from the kinetic product.[7]

General Protocol for Friedel-Crafts Acylation:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, add the aromatic substrate and an anhydrous inert solvent (e.g., DCM or CS₂).

  • Catalyst: Cool the mixture in an ice bath and slowly add the Lewis acid catalyst (e.g., AlCl₃).

  • Addition of Acyl Chloride: Dissolve 4-Chloro-3,5-difluorobenzoyl chloride in the same anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel.

  • Reaction: Allow the reaction to stir at 0°C and then warm to room temperature. The reaction progress should be monitored by TLC or GC-MS.

  • Work-up: Once complete, carefully quench the reaction by pouring it over crushed ice and HCl. Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and purify as needed.

Advanced Troubleshooting and Methodologies

Issue: Hydrolysis of 4-Chloro-3,5-difluorobenzoyl chloride

Hydrolysis is the primary degradation pathway for acyl chlorides.[2] The mechanism involves the nucleophilic attack of water on the carbonyl carbon. While this reaction is often uncatalyzed, it can be accelerated by general base catalysis where a second water molecule assists in the proton transfer.[8]

Mechanism of Hydrolysis:

Caption: Simplified mechanism of acyl chloride hydrolysis.

Prevention Strategy:

  • Strict Anhydrous Technique: As detailed in Q1, maintaining a water-free environment is critical.

  • Solvent Choice: Use non-hygroscopic, aprotic solvents whenever possible. If using solvents like THF that can absorb water, ensure they are freshly dried.

  • Temperature Control: Hydrolysis rates are temperature-dependent. Running reactions at lower temperatures can help minimize this side reaction.

Experimental Protocol: General Amidation Procedure

This protocol provides a general method for the synthesis of amides from 4-Chloro-3,5-difluorobenzoyl chloride.

  • Reaction Setup: To a stirred solution of the desired amine (1.0 equiv.) and a non-nucleophilic base like triethylamine (1.1 equiv.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of 4-Chloro-3,5-difluorobenzoyl chloride (1.05 equiv.) in anhydrous DCM dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture with 1N HCl, followed by a saturated solution of sodium bicarbonate, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

References

  • University of Huddersfield Research Portal. Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Available at: [Link]

  • Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. Available at: [Link]

  • Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Available at: [Link]

  • Asian Journal of Chemistry. Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Available at: [Link]

  • Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Available at: [Link]

  • Proceeding of International Conference on Drug Development of Natural Resources. synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature. Available at: [Link]

  • Journal of Chemical Research. Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Available at: [Link]

  • Chemistry LibreTexts. Polar Protic and Aprotic Solvents. Available at: [Link]

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. Available at: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Synthesis. Recent Advances in the Synthetic Application of Difluorocarbene. Available at: [Link]

  • PubMed. Calculated third order rate constants for interpreting the mechanisms of hydrolyses of chloroformates, carboxylic Acid halides, sulfonyl chlorides and phosphorochloridates. Available at: [Link]

  • International Journal of Scientific & Engineering Research. Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. Available at: [Link]

  • YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available at: [Link]

  • JOCPR. Solvent effects on molar refraction and polarizability of 4-amino-5- chloro-N-(2-(diethylamino)ethyl). Available at: [Link]

  • University of British Columbia. CHEM 331 Problem Set #4: Hydrolysis. Available at: [Link]

  • PMC. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Available at: [Link]

  • PMC. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Available at: [Link]

  • Organic Syntheses Procedure. esterification of carboxylic acids with. Available at: [Link]

  • Chem-Impex. Cloruro de 3,5-difluorobenzoilo. Available at: [Link]

  • Reddit. 4-fluorobenzoyl chloride formation : r/Chempros. Available at: [Link]

  • ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available at: [Link]

Sources

Technical Support Center: Temperature Control in Reactions with 4-Chloro-3,5-difluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with highly activated acyl chlorides. 4-Chloro-3,5-difluorobenzoyl chloride is a critical building block in the synthesis of kinase inhibitors and other advanced therapeutics[1]. However, its unique electronic structure demands rigorous environmental control.

This guide provides field-proven methodologies, mechanistic causality, and troubleshooting FAQs to ensure high-yield, reproducible transformations in your drug development workflows.

Mechanistic Causality: Why Temperature Dictates Success

To master reactions with 4-chloro-3,5-difluorobenzoyl chloride, one must first understand the electronic forces at play. The aromatic ring is substituted with three highly electronegative halogens: two fluorine atoms at the meta positions and one chlorine atom at the para position.

Through strong inductive electron withdrawal, these halogens drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the acyl chloride. This renders the carbonyl carbon exceptionally electrophilic. Consequently, nucleophilic attack—whether by an amine, an alcohol, or trace moisture—occurs with near-zero activation energy.

If initiated at room temperature, the rapid release of enthalpy (exotherm) causes localized solvent boiling, degradation of sensitive nucleophiles, and rapid competitive hydrolysis[2]. By maintaining an internal temperature below 0°C, we suppress the kinetic rate of parasitic side reactions while allowing the thermodynamically favored amidation or esterification to proceed smoothly.

G EWG Electron-Withdrawing Groups (3,5-diF, 4-Cl) Carbonyl Highly Electrophilic Carbonyl Carbon EWG->Carbonyl Kinetics Ultra-Fast Reaction Kinetics Carbonyl->Kinetics Exotherm Severe Exotherm upon Nucleophilic Attack Kinetics->Exotherm SideReact Risk of Hydrolysis & Side Reactions Kinetics->SideReact TempControl Strict Temperature Control (-10°C to 0°C) Exotherm->TempControl SideReact->TempControl

Mechanistic causality linking electron-withdrawing groups to temperature control needs.

Standard Operating Procedure (SOP): Self-Validating Amidation

The following step-by-step methodology is adapted from validated protocols used in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors[1]. This protocol is designed as a self-validating system , meaning each critical step includes a built-in analytical check to prevent downstream failure.

Step-by-Step Methodology
  • System Preparation & Purging: Oven-dry a multineck round-bottom flask (or jacketed reactor for scale-up) and purge with argon for 15 minutes. Validation: Ensure the moisture meter reads <10 ppm in the solvent before proceeding.

  • Substrate Dissolution: Dissolve the amine nucleophile (1.0 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 1.5–2.0 equiv), to scavenge the HCl byproduct[1].

  • Cryogenic Equilibration: Submerge the vessel in a dry ice/acetone or ice/salt bath. Insert an internal thermocouple. Validation: Wait until the internal temperature stabilizes between -10°C and 0°C for at least 5 continuous minutes.

  • Controlled Acyl Chloride Addition: Dissolve 4-chloro-3,5-difluorobenzoyl chloride (1.05 equiv) in a minimum volume of anhydrous solvent. Add this solution dropwise via a syringe pump or addition funnel over 30–45 minutes[1]. Validation: Continuously monitor the thermocouple. If the internal temperature exceeds +5°C, the system automatically pauses the addition until the temperature recovers to 0°C.

  • Thermal Maturation: Once the addition is complete, maintain the cooling bath for 1 hour. Then, remove the bath and allow the reaction to gradually warm to 25°C (room temperature) over 2 hours[1]. Validation: Withdraw a 10 µL aliquot, quench in methanol, and analyze via LC-MS. Proceed to workup only when the starting material peak is <1% and the methyl ester derivative of the unreacted acyl chloride is absent.

  • Quench and Workup: Quench the reaction with 1M aqueous HCl to neutralize excess DIPEA, followed by sequential washes with saturated NaHCO₃ and brine[2]. Dry over anhydrous Na₂SO₄ and concentrate.

G Start Substrate Dissolution Cooling Cool to -10°C (Jacket/Bath) Start->Cooling Nucleophile Dropwise Addition Cooling->Nucleophile Monitor Monitor Exotherm (T < 5°C) Nucleophile->Monitor Warm Warm to 25°C (Completion) Monitor->Warm

Temperature-controlled workflow for amidation of highly reactive acyl chlorides.

Quantitative Data: Impact of Temperature on Reaction Profiles

The table below summarizes the empirical relationship between the internal addition temperature, target yield, and the formation of the primary byproduct (4-chloro-3,5-difluorobenzoic acid) during a standard 10 mmol scale amidation.

Addition TemperatureSubstrate ScaleTarget Amide Yield (%)Hydrolysis Byproduct (%)Exotherm Observation
+25°C (Room Temp) 10 mmol45%35%Severe spike to 45°C; solvent reflux
0°C (Ice Bath) 10 mmol82%8%Mild spike to 12°C
-10°C (Jacketed) 100 mmol94%<2%Controlled (<0°C max)
-20°C (Dry Ice) 100 mmol95%<1%No observable exotherm

Data Note: Yields represent isolated yields after silica gel chromatography. Hydrolysis percentages are based on LC-MS integration of the crude mixture.

Troubleshooting Guides & FAQs

Q1: I am observing a high percentage of 4-chloro-3,5-difluorobenzoic acid in my LC-MS trace. How can I prevent this? A1: The benzoic acid derivative is the direct result of hydrolysis[2]. Because of the three electron-withdrawing halogens, 4-chloro-3,5-difluorobenzoyl chloride is extraordinarily sensitive to trace moisture. First, ensure your solvents are strictly anhydrous and your glassware is oven-dried. Second, strictly enforce the temperature limit. If the reaction temperature spikes above 10°C during addition, the rate of competitive hydrolysis (even with ppm levels of water) accelerates exponentially. Keep the addition temperature below 0°C[1].

Q2: During scale-up (e.g., 50+ grams), the internal temperature spikes uncontrollably despite using an ice bath. What is the solution? A2: Heat transfer becomes highly inefficient at larger scales due to the reduced surface-area-to-volume ratio of the reactor. For scale-up, you must abandon static ice baths. Switch to a dynamic cooling system, such as a jacketed glass reactor with a chiller fluid set to -20°C[1]. Additionally, dilute the acyl chloride solution by an extra 50% and decrease the addition rate to ensure the cooling jacket can outpace the enthalpy of reaction.

Q3: Can I use room-temperature methods for this substrate to avoid cryogenic cooling? A3: Yes, but only if you change the fundamental reaction pathway. Recent advancements have demonstrated solvent-controlled amidations at room temperature using alkali-metal silyl-amide reagents like LiHMDS[3]. In these specific protocols, the unique nitrogen source and ultra-rapid reaction times (<5 minutes) kinetically outcompete side reactions, making it viable for electron-withdrawing substrates without cooling[4]. However, for standard amine/DIPEA couplings, cryogenic cooling remains absolutely mandatory.

Q4: The reaction stalls at 80% conversion despite maintaining -10°C. Should I add more acyl chloride? A4: Do not add more acyl chloride immediately. The stalling is likely due to the low temperature reducing the kinetic energy required for sterically hindered intermediates to complete the reaction. This is why the SOP dictates a "Thermal Maturation" phase. Allow the reaction to gradually warm to 25°C over 2 hours[1]. If LC-MS still shows incomplete conversion after warming, verify that your base (DIPEA) has not been depleted by adventitious HCl.

References

  • US10342780B2 - Compounds useful as kinase inhibitors Google P
  • Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization National Library of Medicine (NIH) / RSC[Link]

Sources

Validation & Comparative

Orthogonal Reactivity in Drug Design: 4-Chloro-3,5-difluorobenzoyl chloride vs. 3,5-Difluorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist bridging bench chemistry with process scale-up, I frequently evaluate building blocks not just for their immediate reactivity, but for their strategic utility in multi-step syntheses. In the realm of advanced therapeutics—particularly in the development of targeted kinase inhibitors—the choice of starting materials dictates the efficiency of the entire synthetic route.

This guide provides an objective, data-driven comparison between two closely related acylating agents: 3,5-difluorobenzoyl chloride and 4-chloro-3,5-difluorobenzoyl chloride . While both are potent electrophiles, the latter offers a masterclass in "orthogonal reactivity," allowing researchers to sequentially functionalize different vectors of the molecule without cross-reactivity.

Structural & Electronic Profiling: The Mechanistic "Why"

To understand their divergent applications, we must first dissect the electronic environments of both molecules.

3,5-Difluorobenzoyl chloride features a highly electrophilic carbonyl carbon. The two fluorine atoms at the meta positions (C3 and C5) exert a strong inductive electron-withdrawing effect (-I), stripping electron density from the aromatic ring and the acyl group[1]. This makes it an exceptional acylating agent. However, the aromatic ring lacks a suitable leaving group at a position activated by the carbonyl's resonance (-M) effect, making subsequent functionalization of the ring difficult.

4-Chloro-3,5-difluorobenzoyl chloride retains this potent acylating power but introduces a critical synthetic "switch": a chlorine atom at the C4 position. Because C4 is para to the carbonyl, it is profoundly activated for Nucleophilic Aromatic Substitution (SNAr). When a nucleophile attacks C4, the resulting Meisenheimer complex is stabilized by two synergistic forces:

  • Resonance (-M): The negative charge delocalizes directly onto the highly electronegative carbonyl oxygen.

  • Induction (-I): The adjacent C3 and C5 fluorines further depress the Lowest Unoccupied Molecular Orbital (LUMO), stabilizing the transition state[2].

This dual-activation makes the C4-chlorine an exceptional leaving group, enabling a two-step orthogonal functionalization strategy widely utilized in modern drug discovery, such as the synthesis of BTK inhibitors[3].

G A Nucleophilic Attack at C4 B Meisenheimer Complex Formation (Aromaticity Broken) A->B C Resonance (-M) Charge delocalized to C1 Carbonyl B->C D Induction (-I) Charge stabilized by C3/C5 Fluorines B->D E Chloride Expulsion (Aromaticity Restored) C->E D->E

Electronic stabilization pathways driving regioselective SNAr at the C4 position.

Quantitative Performance Comparison

The true value of the 4-chloro derivative becomes apparent when attempting sequential functionalization. The table below summarizes the chemoselectivity and conversion rates of both building blocks when subjected to identical sequential reaction conditions.

Parameter3,5-Difluorobenzoyl chloride4-Chloro-3,5-difluorobenzoyl chloride
Step 1: Acylation Conversion (1.0 eq Amine, DIPEA, DCM, 0 °C, 1 hr)>98% (Rapid amide formation)>98% (Rapid amide formation)
Step 2: SNAr Conversion (2.0 eq Morpholine, K₂CO₃, DMF, 80 °C, 6 hr)<5% (Trace C3/C5 substitution)>95% (Exclusive C4 substitution)
Orthogonal Utility Low (Terminal building block)High (Bifunctional scaffold)
Primary Application Simple capping agentComplex API core synthesis

Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning the chemistry inherently signals its success or failure through physical phase changes or distinct analytical markers. Below are the optimized procedures for exploiting the orthogonal reactivity of 4-chloro-3,5-difluorobenzoyl chloride.

G A 4-Chloro-3,5-difluorobenzoyl chloride B Step 1: Acylation (0 °C, Mild Base) A->B C 4-Chloro-3,5-difluorobenzamide (Stable Intermediate) B->C D Step 2: SNAr (80 °C, Strong Nucleophile) C->D E 4-Substituted-3,5-difluorobenzamide (Final API Scaffold) D->E

Workflow demonstrating the orthogonal reactivity of 4-chloro-3,5-difluorobenzoyl chloride.

Protocol A: Chemoselective Amide Bond Formation (Acylation)

Objective: Form the amide linkage without triggering premature SNAr at the C4 position.

  • Setup: Dissolve the primary amine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (1.2 eq) in anhydrous dichloromethane (DCM) (0.2 M). Cool the mixture to 0 °C using an ice bath.

  • Addition: Dropwise add 4-chloro-3,5-difluorobenzoyl chloride (1.0 eq) dissolved in a minimal amount of DCM.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • Causality & Validation:

    • Why DIPEA? DIPEA is sterically hindered. It acts as a non-nucleophilic base to mop up the HCl generated during amide formation without competing with the primary amine for the acyl chloride.

    • Why 0 °C? Low temperatures kinetically trap the acylation pathway, preventing the amine from attacking the C4 position.

    • Self-Validation: Quench the reaction with 1M HCl. The unreacted amine partitions into the aqueous layer. Extract the organic layer and analyze via LC-MS. The mass spectrum must show a distinct 3:1 isotopic cluster for the[M+H]⁺ ion, confirming the chlorine atom remains completely intact.

Protocol B: Regioselective SNAr Functionalization

Objective: Displace the C4-chlorine of the intermediate with a secondary amine to build complexity.

  • Setup: Dissolve the purified 4-chloro-3,5-difluorobenzamide intermediate (1.0 eq) from Protocol A in anhydrous DMF (0.1 M).

  • Reagents: Add the secondary amine (e.g., a piperazine derivative) (2.0 eq) and anhydrous K₂CO₃ (3.0 eq).

  • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 6 hours.

  • Causality & Validation:

    • Why K₂CO₃ in DMF? K₂CO₃ provides a slow, steady concentration of active base to deprotonate the incoming amine. DMF, a polar aprotic solvent, excellently solvates the transition state of the Meisenheimer complex, lowering the activation energy required to temporarily disrupt aromaticity.

    • Self-Validation (Water Crash-Out): Pour the hot DMF mixture directly into rapidly stirring ice-water (10x volume). The high dielectric constant of water forces the hydrophobic organic product to precipitate as a solid, while DMF and inorganic salts remain solvated. If the product "oils out," it indicates incomplete conversion.

Conclusion

While 3,5-difluorobenzoyl chloride is a reliable reagent for simple acylation, 4-chloro-3,5-difluorobenzoyl chloride is a vastly superior building block for complex drug design. By leveraging the precise electronic interplay between the para-carbonyl group and the meta-fluorines, researchers can execute highly controlled, orthogonal syntheses. This strategic advantage reduces step counts, eliminates the need for protecting groups, and accelerates the discovery of novel therapeutics.

Sources

Biological Activity of Next-Generation Non-Covalent BTK Inhibitors Derived from 4-Chloro-3,5-Difluorobenzoyl Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted oncology evolves, the emergence of acquired clinical resistance to first-generation covalent kinase inhibitors has necessitated the design of highly selective, non-covalent alternatives. For researchers and drug development professionals targeting B-cell malignancies, 4-Chloro-3,5-difluorobenzoyl chloride has proven to be an indispensable chemical building block. It serves as the foundational synthon for synthesizing advanced pyrazole-based non-covalent Bruton’s Tyrosine Kinase (BTK) inhibitors[1].

This guide objectively compares the biological activity and mechanistic advantages of compounds derived from this specific acyl chloride against traditional covalent inhibitors, providing actionable experimental protocols and supporting kinetic data.

Mechanistic Causality: Overcoming the C481S Mutation

First-generation BTK inhibitors, such as Ibrutinib, achieve their potency by forming an irreversible covalent bond with the Cysteine 481 (Cys481) residue in the ATP-binding pocket of the BTK kinase domain[2]. While highly effective initially, prolonged selective pressure in chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) frequently results in a C481S point mutation [3]. The substitution of cysteine with serine replaces a highly nucleophilic thiol group with a poorly nucleophilic hydroxyl group, rendering covalent Michael addition impossible and causing a ~100-fold drop in drug potency[2].

The Role of the 4-Chloro-3,5-difluorophenyl Pharmacophore: To bypass the need for covalent attachment, non-covalent inhibitors must achieve sub-nanomolar affinity purely through reversible thermodynamic interactions (hydrogen bonding, van der Waals forces, and hydrophobic packing)[4]. Compounds derived from 4-chloro-3,5-difluorobenzoyl chloride utilize the resulting 4-chloro-3,5-difluorophenyl moiety to achieve exceptional steric complementarity within the BTK hydrophobic pocket.

  • Fluorine Atoms: The highly electronegative fluorine atoms at the 3 and 5 positions modulate the electron density of the aromatic ring, enhancing metabolic stability and strengthening orthogonal multipolar interactions with the kinase hinge region.

  • Chlorine Atom: The bulky chlorine atom at the para position acts as a hydrophobic anchor, perfectly filling the deep lipophilic cleft of the BTK active site, locking the molecule into an optimal binding conformation without relying on Cys481[1].

BTK_Pathway cluster_BTK BTK Kinase Domain BCR B-Cell Receptor (BCR) SYK SYK / LYN Kinases BCR->SYK Activation BTK_WT Wild-Type BTK (Cys481) SYK->BTK_WT Phosphorylation BTK_Mut Mutant BTK (Ser481) SYK->BTK_Mut Phosphorylation Downstream PLCγ2 / NF-κB (Cell Survival & Proliferation) BTK_WT->Downstream Oncogenic Signaling BTK_Mut->Downstream Oncogenic Signaling Ibrutinib Ibrutinib (Covalent Inhibitor) Ibrutinib->BTK_WT Irreversible Binding Ibrutinib->BTK_Mut Binding Fails (Resistance) NonCov 4-Cl-3,5-diF-phenyl Derivative (Non-Covalent Inhibitor) NonCov->BTK_WT Reversible High-Affinity Binding NonCov->BTK_Mut Reversible High-Affinity Binding

Diagram 1: BTK Signaling Pathway and the differential inhibition logic of covalent vs. non-covalent drugs.

Comparative Biological Activity Data

The following table summarizes the in vitro kinase activity of Ibrutinib compared to a representative non-covalent pyrazole-based inhibitor synthesized from 4-chloro-3,5-difluorobenzoyl chloride. The data highlights the critical restoration of potency against the C481S mutant[4],[2].

Compound ClassRepresentative Drug / ScaffoldBTK Wild-Type IC₅₀ (nM)BTK C481S Mutant IC₅₀ (nM)Kinase Selectivity ProfileBinding Mechanism
First-Gen Covalent Ibrutinib0.5 - 1.525.0 - 100.0+Moderate (Off-target EGFR, ITK)Irreversible (Cys481)
Next-Gen Non-Covalent 4-Cl-3,5-diF-phenyl Pyrazole Derivative0.8 - 3.00.9 - 4.0High (>300-fold over other kinases)Reversible (ATP Pocket)

Data Interpretation: While Ibrutinib loses significant efficacy against the C481S mutant (IC₅₀ shift from ~1 nM to >25 nM), the 4-chloro-3,5-difluorophenyl derivative maintains an equipotent profile against both wild-type and mutant BTK, proving the structural resilience of the non-covalent pharmacophore[4].

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity, the evaluation of these compounds requires a self-validating workflow. Below are the methodologies for synthesizing the active pyrazole core from the acyl chloride and subsequently validating its biological activity.

Protocol A: Synthesis of the Pyrazole Inhibitor Core

This protocol details the conversion of 4-chloro-3,5-difluorobenzoyl chloride into the critical 5-amino-pyrazole intermediate, a standard procedure in the development of next-generation BTK inhibitors[1].

  • Condensation: Dissolve malononitrile (1.05 eq) in anhydrous THF and cool to 0°C. Slowly add sodium hydride (NaH, 60% dispersion, 2.1 eq). After 30 minutes, add 4-chloro-3,5-difluorobenzoyl chloride (1.0 eq, e.g., 2.00 g, 9.48 mmol) dropwise.

  • Reaction & Quench: Stir the mixture at room temperature for 2 hours. Quench with 1N HCl and extract with ethyl acetate.

  • Validation Checkpoint 1: The resulting intermediate, 2-[(4-chloro-3,5-difluoro-phenyl)-hydroxy-methylene]propanedinitrile, should present as a thick brown oil. Self-Validation: Confirm via UPLC-MS (ES-, Short acidic); expected retention time ~1.34 min, m/z 238.8 [M-H]⁻[1].

  • Methylation: React the intermediate with dimethyl sulfate (1.2 eq) and sodium bicarbonate in 1,4-dioxane/water at 80°C for 4 hours to yield the methoxy-methylene derivative.

  • Cyclization: Treat the methoxy intermediate with hydrazine hydrate (1.5 eq) in ethanol at reflux for 3 hours.

  • Purification: Purify via flash column chromatography (20-80% DCM in heptane) to isolate the final core: 5-amino-3-(4-chloro-3,5-difluorophenyl)-1H-pyrazole-4-carbonitrile.

Protocol B: In Vitro TR-FRET Kinase Assay (WT vs. C481S)

To objectively compare the biological activity of the synthesized derivatives against Ibrutinib, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

  • Enzyme Preparation: Prepare solutions of recombinant full-length human BTK (Wild-Type) and BTK (C481S mutant) in kinase buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of the 4-Cl-3,5-diF-phenyl derivative and Ibrutinib in 100% DMSO. Transfer 100 nL of each to a 384-well assay plate (final DMSO concentration 1%).

  • Incubation: Add 5 µL of the BTK enzyme solution to the plate. Incubate at room temperature for 30 minutes to allow the non-covalent inhibitor to reach binding equilibrium.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the apparent Km for each respective enzyme) and biotinylated poly-GAT (substrate). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA, Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-APC (acceptor).

  • Readout & Analysis: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Assay_Workflow Prep Prepare Recombinant WT & C481S BTK Incubate Incubate with Inhibitor Titration (10pM - 10µM) Prep->Incubate ATP Add ATP & Biotinylated Substrate Incubate->ATP Read TR-FRET Readout (Eu-Antibody & APC) ATP->Read Analyze Calculate IC50 (Dose-Response Curve) Read->Analyze

Diagram 2: Step-by-step workflow for the TR-FRET High-Throughput Kinase Assay.

Conclusion

The strategic integration of 4-Chloro-3,5-difluorobenzoyl chloride into the synthetic pipeline of BTK inhibitors represents a masterclass in structure-based drug design. By leveraging the unique stereoelectronic properties of the 4-chloro-3,5-difluorophenyl group, researchers can engineer non-covalent inhibitors that bypass the vulnerabilities of Cys481-dependent covalent drugs. As demonstrated by the comparative IC₅₀ data, these derivatives maintain robust biological activity against both wild-type and treatment-resistant C481S mutant kinases, offering a highly validated pathway for next-generation oncological therapeutics.

Sources

Yield Comparison & Route Optimization for 4-Chloro-3,5-difluorobenzoyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals synthesizing advanced active pharmaceutical ingredients (APIs)—particularly 1[1] and Bruton's tyrosine kinase (BTK) inhibitors[2]—the 3,5-difluorophenyl moiety is a critical structural motif that enhances metabolic stability and target binding affinity[3]. The gateway to incorporating this motif is 4-chloro-3,5-difluorobenzoyl chloride .

As a Senior Application Scientist, I have evaluated multiple synthetic pathways to this highly reactive acylating agent. This guide objectively compares the yields, scalability, and mechanistic causality of three primary synthetic routes, providing self-validating experimental protocols to ensure maximum purity and quantitative conversion.

Mechanistic Pathways & Route Selection

The synthesis of 4-chloro-3,5-difluorobenzoyl chloride relies on the activation of its precursor, 4-chloro-3,5-difluorobenzoic acid. Depending on precursor availability and scale, chemists typically choose between three distinct workflows:

  • Route A (Classical Activation): Direct chlorination using Thionyl Chloride ( SOCl2​ ) under reflux conditions[4].

  • Route B (Catalytic Activation): Mild chlorination using Oxalyl Chloride ( (COCl)2​ ) catalyzed by N,N-Dimethylformamide (DMF) at room temperature[3][5].

  • Route C (Upstream Synthesis): De novo synthesis starting from the acid/base hydrolysis of 4-chloro-3,5-difluorobenzonitrile, followed by subsequent chlorination[6].

Workflows Nitrile 4-Chloro-3,5-difluorobenzonitrile Hydrolysis Route C: H2SO4 / H2O 100°C, 6h Nitrile->Hydrolysis Acid 4-Chloro-3,5-difluorobenzoic acid SOCl2 Route A: SOCl2 Reflux, 3-4h Acid->SOCl2 Oxalyl Route B: (COCl)2, DMF (cat.) DCM, RT, 1-2h Acid->Oxalyl Product 4-Chloro-3,5-difluorobenzoyl chloride Hydrolysis->Acid SOCl2->Product Oxalyl->Product

Synthetic routes to 4-Chloro-3,5-difluorobenzoyl chloride.

Quantitative Yield Comparison

The following table synthesizes experimental data across the three routes, benchmarking them for drug discovery applications where purity and rapid throughput are paramount.

Synthetic RouteReagents & ConditionsReaction TimeCrude YieldPurity (GC-MS)Scalability & Profile
Route A SOCl2​ (neat or in toluene), 80°C3 - 4 hours85 - 90%> 95%Moderate. Requires harsh heating; residual SOCl2​ is difficult to remove.
Route B (COCl)2​ , DMF (cat.), DCM, 0°C RT1 - 2 hours> 98% (Quant.) > 98% Excellent. Mild conditions; byproducts are entirely gaseous.
Route C 1. H2​SO4​ / H2​O , 100°C 2. (COCl)2​ , DMF, RT6 hours (Step 1) 2 hours (Step 2)~75% (Over 2 steps)> 95%Good. Highly cost-effective when the precursor acid is scarce.
Causality & Expert Insights: Why Route B Dominates

In modern pharmaceutical synthesis, Route B (Oxalyl Chloride / DMF) is the gold standard[2][5]. The causality behind this choice lies in reaction thermodynamics and byproduct volatility:

  • Thermal Preservation: 4-chloro-3,5-difluorobenzoyl chloride is highly moisture-sensitive and reactive. Prolonged heating in Route A (80°C) can induce thermal degradation and lead to colored trace impurities. Route B operates at room temperature, preserving the integrity of the acyl chloride.

  • Downstream Purity: Oxalyl chloride decomposes entirely into highly volatile gases ( CO , CO2​ , HCl ). The excess reagent (b.p. 63°C) and solvent are easily removed under mild vacuum, yielding a quantitatively pure product ready for immediate downstream amide coupling without further purification[3].

The Self-Validating System

A robust chemical protocol must be self-validating—meaning the reaction inherently signals its own completion without requiring external, disruptive sampling.

In Route B, the initial state is a heterogeneous, cloudy suspension of the carboxylic acid in dichloromethane (DCM). As the DMF-catalyzed reaction progresses, gaseous byproducts are vigorously evolved. The reaction validates its own completion through two simultaneous visual cues: the complete cessation of effervescence and the transition of the mixture into a homogeneous, clear solution [3]. This eliminates the need for repeated TLC spotting, which risks introducing atmospheric moisture to the sensitive acyl chloride.

Mechanism DMF DMF + Oxalyl Chloride VH Vilsmeier-Haack Intermediate [Me2N=CHCl]+ DMF->VH - CO, - CO2 Activated Activated Acyl-Ammonium Complex VH->Activated + Acid Acid 4-Chloro-3,5-difluorobenzoic acid Acid->Activated Product 4-Chloro-3,5-difluorobenzoyl chloride + CO2 + CO + HCl Activated->Product Chloride Attack & DMF Regeneration

DMF-catalyzed activation mechanism of carboxylic acids.

Step-by-Step Experimental Methodologies
Protocol 1: Oxalyl Chloride Activation (Route B - Recommended)

Reference standard for quantitative yield[2][5].

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, suspend 4-chloro-3,5-difluorobenzoic acid (1.0 eq, e.g., 2.00 g, 10.39 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Catalysis: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 0.05 eq).

  • Activation: Cool the suspension to 0 °C using an ice bath. Slowly add oxalyl chloride (1.2 - 1.5 eq) dropwise via a syringe. Caution: Vigorous gas evolution will occur.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 1 to 2 hours.

  • Validation: Observe the reaction. Once the solution becomes completely clear and gas evolution ceases, the reaction is complete.

  • Isolation: Concentrate the mixture under reduced pressure (rotary evaporator) to remove DCM and excess oxalyl chloride. The resulting 4-chloro-3,5-difluorobenzoyl chloride is obtained as a thick oil in assumed quantitative yield and can be used immediately for amide coupling[2].

Protocol 2: Thionyl Chloride Activation (Route A)

Alternative for large-scale industrial applications where oxalyl chloride cost is prohibitive[4].

  • Preparation: Place 4-chloro-3,5-difluorobenzoic acid (1.0 eq) in a flask equipped with a reflux condenser and a gas scrubber (to neutralize SO2​ and HCl ).

  • Activation: Add an excess of thionyl chloride (3.0 - 5.0 eq). A single drop of DMF may be added to accelerate Vilsmeier-Haack intermediate formation.

  • Propagation: Heat the mixture to 80 °C (reflux) for 3 to 4 hours.

  • Isolation: Cool to room temperature. Distill off the excess thionyl chloride under vacuum. To ensure complete removal of residual SOCl2​ , add anhydrous toluene (10 mL) and co-evaporate under reduced pressure. Repeat this co-evaporation step twice.

Protocol 3: Upstream Hydrolysis from Nitrile (Route C)

Utilized when the starting benzoic acid is unavailable[6].

  • Preparation: Dissolve6[6] (1.0 eq) in a mixture of concentrated H2​SO4​ and water.

  • Hydrolysis: Heat the mixture to 100 °C for 6 hours.

  • Isolation: Cool the mixture and pour it over crushed ice. Filter the resulting precipitate, wash with cold water, and dry under a vacuum to yield 4-chloro-3,5-difluorobenzoic acid.

  • Chlorination: Proceed to Protocol 1 to convert the isolated acid into the target acyl chloride.

References
  • US10342780B2 - Compounds useful as kinase inhibitors - Google Patents Source: Google Patents URL
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid Source: ResearchGate URL:[Link]

  • WO2021130492A1 - Carboxy derivatives with antiinflammatory properties Source: Google Patents URL

Sources

A Cost-Benefit Analysis of 4-Chloro-3,5-difluorobenzoyl Chloride in Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the selection of building blocks is a critical decision that balances reactivity, yield, and cost. This guide provides a comprehensive cost-benefit analysis of 4-Chloro-3,5-difluorobenzoyl chloride, a versatile reagent, by comparing it with a key alternative, 3,5-difluorobenzoyl chloride. This analysis is grounded in the context of synthesizing high-value compounds, such as GPR40 agonists, where efficiency and cost-effectiveness are paramount.

Introduction: The Role of Fluorinated Benzoyl Chlorides in Modern Synthesis

Fluorinated aromatic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms, including increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. Acyl chlorides, such as 4-Chloro-3,5-difluorobenzoyl chloride, are highly reactive intermediates used to introduce these fluorinated moieties into target molecules, typically through acylation reactions to form amides and esters.

4-Chloro-3,5-difluorobenzoyl chloride offers a unique substitution pattern that can be strategically employed in molecular design. The presence of the chloro group, in addition to the two fluoro groups, provides an additional point for chemical modification or influences the overall electronic properties of the molecule. This guide will delve into the practical implications of this additional halogenation from a cost-benefit perspective.

The Contender: A Head-to-Head Comparison

To provide a clear and practical comparison, we will evaluate 4-Chloro-3,5-difluorobenzoyl chloride against its close structural analog, 3,5-difluorobenzoyl chloride. The primary difference lies in the presence of the chlorine atom at the 4-position of the benzene ring.

Performance and Reactivity: An In-depth Look

The reactivity of benzoyl chlorides in acylation reactions is largely governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the aromatic ring increase this electrophilicity, making the acyl chloride more reactive towards nucleophiles.

Both fluorine and chlorine are electron-withdrawing halogens. Therefore, it is anticipated that 4-Chloro-3,5-difluorobenzoyl chloride would be more reactive than 3,5-difluorobenzoyl chloride due to the cumulative electron-withdrawing effect of the three halogen substituents. This enhanced reactivity can translate to several practical advantages in a laboratory setting:

  • Faster Reaction Times: The increased electrophilicity can lead to a significant reduction in reaction times, improving throughput and operational efficiency.

  • Milder Reaction Conditions: The higher reactivity may allow for the use of milder reaction conditions, such as lower temperatures, which can be beneficial for sensitive substrates and can lead to fewer side products.

  • Higher Yields: For less reactive nucleophiles, the enhanced reactivity of 4-Chloro-3,5-difluorobenzoyl chloride could result in higher reaction yields.

Cost Analysis: A Key Driver in Project Viability

For any research and development project, the cost of starting materials is a critical factor. A comprehensive cost analysis must consider not only the price per gram of the reagent but also its molecular weight and the potential impact on overall process efficiency.

To illustrate this, let's consider the current market prices for these two reagents from various chemical suppliers:

ReagentSupplierQuantityPrice (USD)Price per Gram (USD)
4-Chloro-3,5-difluorobenzoyl chloride LEAPChemInquireInquireInquire
3,5-Difluorobenzoyl chloride Thermo Scientific Chemicals5 g64.6512.93
Sigma-Aldrich5 g96.0019.20
Apollo Scientific25 g£36.00 (~$45)~$1.80
TCI America5 g--

Note: Prices are subject to change and may vary based on purity and supplier. The price for 4-Chloro-3,5-difluorobenzoyl chloride often requires a direct quote from the supplier.

From the available data, 3,5-difluorobenzoyl chloride is more readily available from a wider range of suppliers and has more transparent pricing. The cost per gram for 3,5-difluorobenzoyl chloride can be significantly lower, especially when purchased in larger quantities.

The higher cost of 4-Chloro-3,5-difluorobenzoyl chloride can be attributed to a more complex and potentially lower-yielding synthetic route required to introduce the additional chlorine atom.

Experimental Section: A Practical Application in GPR40 Agonist Synthesis

To provide a tangible context for this cost-benefit analysis, we will consider the synthesis of a key intermediate for a GPR40 (G-protein coupled receptor 40) agonist, a class of drugs investigated for the treatment of type 2 diabetes. One such agonist is AMG 837. While the exact synthesis of AMG 837 by Amgen is proprietary[1][2], the core structure often involves the formation of an amide bond with a substituted aniline.

Below are representative, detailed experimental protocols for the acylation of a generic aniline with both 4-Chloro-3,5-difluorobenzoyl chloride and its alternative.

Protocol 1: Synthesis of N-Aryl-4-chloro-3,5-difluorobenzamide

Materials:

  • Substituted Aniline (1.0 eq)

  • 4-Chloro-3,5-difluorobenzoyl chloride (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (1.2 eq)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of 4-Chloro-3,5-difluorobenzoyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred amine solution over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the pure amide.

Protocol 2: Synthesis of N-Aryl-3,5-difluorobenzamide (Alternative)

Materials:

  • Substituted Aniline (1.0 eq)

  • 3,5-Difluorobenzoyl chloride (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (1.2 eq)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Follow the same procedure as in Protocol 1, substituting 3,5-difluorobenzoyl chloride for 4-Chloro-3,5-difluorobenzoyl chloride.

  • The reaction time may need to be extended to 2-6 hours due to the slightly lower reactivity of 3,5-difluorobenzoyl chloride. Monitor the reaction progress by TLC until completion.

Visualization of the Synthetic Workflow

Amide Synthesis Workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Aniline Substituted Aniline Reaction Acylation at 0°C to RT Aniline->Reaction AcylChloride1 4-Chloro-3,5-difluorobenzoyl chloride AcylChloride1->Reaction Protocol 1 AcylChloride2 3,5-Difluorobenzoyl chloride AcylChloride2->Reaction Protocol 2 Base Triethylamine Base->Reaction Solvent Dichloromethane Solvent->Reaction Workup Aqueous Workup (HCl, NaHCO₃, Brine) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product1 N-Aryl-4-chloro-3,5-difluorobenzamide Purification->Product1 From Protocol 1 Product2 N-Aryl-3,5-difluorobenzamide Purification->Product2 From Protocol 2

Caption: A generalized workflow for the synthesis of N-aryl benzamides using substituted benzoyl chlorides.

Cost-Benefit Decision Framework

The choice between 4-Chloro-3,5-difluorobenzoyl chloride and its less halogenated counterpart is not straightforward and depends on the specific priorities of the synthesis.

Decision Framework Start Project Goal HighReactivity Is high reactivity critical? (e.g., unreactive nucleophile, desired short reaction time) Start->HighReactivity CostSensitive Is the project highly cost-sensitive? HighReactivity->CostSensitive No Use4Chloro Consider 4-Chloro-3,5-difluorobenzoyl chloride HighReactivity->Use4Chloro Yes Use35DiFluoro Favor 3,5-difluorobenzoyl chloride CostSensitive->Use35DiFluoro Yes EvaluateTradeOff Evaluate the trade-off: Will increased yield/efficiency offset the higher reagent cost? CostSensitive->EvaluateTradeOff No EvaluateTradeOff->Use4Chloro EvaluateTradeOff->Use35DiFluoro

Caption: A decision-making flowchart for selecting the appropriate benzoyl chloride reagent.

Conclusion and Recommendations

The cost-benefit analysis of using 4-Chloro-3,5-difluorobenzoyl chloride in synthesis reveals a classic trade-off between performance and cost.

  • Choose 4-Chloro-3,5-difluorobenzoyl chloride when:

    • High reactivity is paramount: For reactions with sterically hindered or electronically deactivated nucleophiles, the enhanced reactivity of this reagent may be necessary to achieve acceptable yields and reaction rates.

    • Minimizing reaction time is a priority: In high-throughput synthesis or process optimization, the faster reaction kinetics can be a significant advantage.

    • The final product has a very high value: In the later stages of drug development, the cost of a building block may be less critical than ensuring a reliable and efficient synthesis of the active pharmaceutical ingredient.

  • Choose 3,5-difluorobenzoyl chloride when:

    • Cost is a primary concern: For early-stage research, large-scale synthesis, or when working with readily available and reactive nucleophiles, the lower cost of this reagent makes it a more economical choice.

    • Moderate reactivity is sufficient: If the nucleophile is sufficiently reactive, the additional activation provided by the 4-chloro substituent may be unnecessary.

Ultimately, the optimal choice will depend on a careful evaluation of the specific synthetic challenge, the project budget, and the overall strategic goals of the research program. It is recommended to perform small-scale trial reactions with both reagents to empirically determine the best balance of reactivity, yield, and cost for a given application.

References

  • Lin, D. C.-H., et al. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLoS ONE, 6(11), e27270. [Link]

  • Houze, J. B., et al. (2012). AMG 837: a potent, orally bioavailable GPR40 agonist. Bioorganic & Medicinal Chemistry Letters, 22(2), 1267-1270. [Link]

  • LEAPChem. (n.d.). 4-Chloro-3,5-difluorobenzoyl chloride. Retrieved from [Link]

Sources

Benchmarking the performance of 4-Chloro-3,5-difluorobenzoyl chloride in catalysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Catalytic Performance of 4-Chloro-3,5-difluorobenzoyl Chloride

For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is paramount for the efficient synthesis of target molecules. This guide provides a comprehensive performance benchmark of 4-Chloro-3,5-difluorobenzoyl chloride in catalysis, comparing it with structurally similar and commonly used alternatives. By examining the electronic and steric effects of the substituents, we offer insights into the reactivity and expected performance of these reagents in key catalytic reactions, supported by established chemical principles and representative experimental data.

Introduction: The Role of Substituted Benzoyl Chlorides in Catalysis

Benzoyl chlorides are a cornerstone in organic synthesis, serving as potent electrophiles for the introduction of a benzoyl moiety into a wide range of molecules. Their reactivity is finely tunable by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups generally enhance the electrophilicity of the carbonyl carbon, leading to increased reactivity in nucleophilic acyl substitution and electrophilic aromatic substitution reactions.[1][2]

This guide focuses on 4-Chloro-3,5-difluorobenzoyl chloride, a poly-halogenated benzoyl chloride with potential applications in the synthesis of pharmaceuticals and agrochemicals. We will compare its catalytic performance against three key alternatives:

  • Benzoyl Chloride: The parent compound, providing a baseline for reactivity.

  • 4-Chlorobenzoyl Chloride: A mono-halogenated analogue, allowing for the assessment of the effect of a single chlorine substituent.

  • 3,5-Difluorobenzoyl Chloride: A di-fluorinated analogue, to dissect the influence of the fluorine atoms.

Understanding Reactivity: The Impact of Halogen Substitution

The reactivity of benzoyl chlorides in catalytic reactions such as Friedel-Crafts acylation and amide synthesis is primarily governed by the electrophilicity of the carbonyl carbon. Halogen substituents exert a dual electronic influence: a deactivating inductive effect (-I) and a weakly activating resonance effect (+M).[3]

  • Inductive Effect (-I): Due to their high electronegativity, both chlorine and fluorine atoms withdraw electron density from the benzene ring through the sigma bond network. This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. The inductive effect of fluorine is stronger than that of chlorine.

  • Resonance Effect (+M): The lone pairs on the halogen atoms can be delocalized into the aromatic pi-system. This electron-donating effect partially counteracts the inductive effect. For halogens, the inductive effect is generally considered to be dominant in influencing reactivity.[3]

Based on these principles, we can predict the relative reactivity of our chosen benzoyl chlorides:

4-Chloro-3,5-difluorobenzoyl chloride > 3,5-Difluorobenzoyl Chloride > 4-Chlorobenzoyl Chloride > Benzoyl Chloride

The presence of three electron-withdrawing halogens in 4-Chloro-3,5-difluorobenzoyl chloride is expected to render its carbonyl carbon the most electrophilic, and therefore the most reactive, among the compared molecules.

Performance Benchmark: Friedel-Crafts Acylation of Toluene

To provide a quantitative comparison, we will consider the Friedel-Crafts acylation of toluene, a classic electrophilic aromatic substitution reaction catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[4][5] The reaction involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich toluene ring.[6][7]

Comparative Performance Data
Acylating AgentSubstituentsElectronic EffectCatalyst (Typical)Expected/Reported Yield (%)Reference(s)
4-Chloro-3,5-difluorobenzoyl chloride -Cl, -F, -FStrong Electron-WithdrawingAlCl₃>90% (Estimated)[1][8]
3,5-Difluorobenzoyl Chloride -F, -FStrong Electron-WithdrawingAlCl₃~90% (Estimated)[1][8]
4-Chlorobenzoyl Chloride -ClElectron-WithdrawingAlCl₃~85-90%[9]
Benzoyl Chloride -HNeutralAlCl₃~85%[10][11]

Disclaimer: Yields are highly dependent on specific reaction conditions (temperature, reaction time, solvent, and purity of reagents). The estimated yields are based on the increased electrophilicity of the carbonyl carbon due to the electron-withdrawing nature of the halogen substituents.

Experimental Workflow: A Logical Overview

The following diagram illustrates the general workflow for a catalytic Friedel-Crafts acylation experiment.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reactants (Toluene, Acyl Chloride, Solvent) setup_apparatus Set up Dry Glassware under Inert Atmosphere (N₂ or Ar) prep_reagents->setup_apparatus add_catalyst Add Lewis Acid Catalyst (e.g., AlCl₃) to Solvent cool_mixture Cool Mixture (e.g., 0-5 °C) add_catalyst->cool_mixture add_acyl Slowly Add Acyl Chloride cool_mixture->add_acyl add_toluene Slowly Add Toluene add_acyl->add_toluene react Allow to React (e.g., Stir at RT for 1-2h) add_toluene->react quench Quench Reaction (e.g., with ice-cold HCl) react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (e.g., with NaHCO₃, brine) extract->wash dry Dry over Anhydrous Salt (e.g., MgSO₄) wash->dry purify Purify Product (e.g., Distillation or Recrystallization) dry->purify

Caption: General workflow for a Friedel-Crafts acylation reaction.

Detailed Experimental Protocol: Friedel-Crafts Acylation of Toluene

This protocol provides a representative procedure for the Friedel-Crafts acylation of toluene.[12][13]

Materials:

  • Anhydrous Toluene

  • Acyl Chloride (e.g., 4-Chloro-3,5-difluorobenzoyl chloride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 5% Hydrochloric Acid (HCl), ice-cold

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Acyl Chloride: Dissolve the acyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 10 °C.

  • Addition of Toluene: After the addition of the acyl chloride is complete, add anhydrous toluene (1.2 equivalents) dropwise via the dropping funnel over 20-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

Performance in Amide Synthesis: The Schotten-Baumann Reaction

The synthesis of amides from an amine and an acyl chloride is a fundamental transformation in medicinal chemistry.[][15] The Schotten-Baumann reaction, which is typically carried out in the presence of a base to neutralize the HCl byproduct, is a robust method for this purpose.[16][17]

Comparative Performance Data

Similar to the Friedel-Crafts acylation, the reactivity in amide synthesis is enhanced by electron-withdrawing groups on the benzoyl chloride.

Acylating AgentSubstituentsElectronic EffectBase (Typical)Expected/Reported Yield (%)Reference(s)
4-Chloro-3,5-difluorobenzoyl chloride -Cl, -F, -FStrong Electron-WithdrawingNaOH or Triethylamine>95% (Estimated)[1][8]
3,5-Difluorobenzoyl Chloride -F, -FStrong Electron-WithdrawingNaOH or Triethylamine~95% (Estimated)[1][8]
4-Chlorobenzoyl Chloride -ClElectron-WithdrawingNaOH or Triethylamine~90-95%[18][19]
Benzoyl Chloride -HNeutralNaOH or Triethylamine~80-90%[17][20][21]
Mechanism of Amide Formation

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the amide product. The base neutralizes the generated HCl.

reactants Amine (R-NH₂) + Acyl Chloride (Ar-COCl) intermediate Tetrahedral Intermediate reactants->intermediate Nucleophilic Attack products Amide (Ar-CONHR) + HCl intermediate->products Elimination of Cl⁻

Caption: Simplified mechanism of amide formation.

Conclusion

4-Chloro-3,5-difluorobenzoyl chloride is a highly reactive acylating agent due to the strong electron-withdrawing effects of its three halogen substituents. This enhanced reactivity is predicted to translate into higher yields and potentially faster reaction times in catalytic processes such as Friedel-Crafts acylation and amide synthesis when compared to less halogenated or non-halogenated analogues. While direct comparative experimental data is scarce, the fundamental principles of physical organic chemistry provide a solid framework for predicting its superior performance. For researchers in drug discovery and fine chemical synthesis, 4-Chloro-3,5-difluorobenzoyl chloride represents a potent building block for the efficient construction of complex molecules.

References

  • ResearchGate. (n.d.). Table 2. Friedel-Crafts acylation reaction of toluene as the substrate... Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Benzanilide from Aniline | PDF. Retrieved from [Link]

  • University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Scribd. (n.d.). Friedel-Crafts Acylation of Toluene | PDF | Chemical Reactions. Retrieved from [Link]

  • ACS Publications. (2020, August 3). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). The Friedel‐Crafts Acylation Reaction I. Substituent Effect in the Friedel‐Crafts Benzoylation of Toluene. Retrieved from [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Benzoyl chloride and its fluorinated analogues. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Benzanilide from Aniline | PDF | Sodium Hydroxide | Chloride. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ACS Publications. (2023, August 29). Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. Organic Letters. Retrieved from [Link]

  • Beilstein Journals. (2010, January 20). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Retrieved from [Link]

  • Oregon State University. (n.d.). Experimental Chemistry II. Retrieved from [Link]

  • Academia.edu. (n.d.). New and Efficient Synthesis of Amides from Acid Chlorides Using Diisobutyl(amino)aluminum. Retrieved from [Link]

  • YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • PMC. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3,5-dichlorobenzoyl chloride. Retrieved from [Link]

  • YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]

  • Oregon State University. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some Amide derivatives and their Biological activity. Retrieved from [Link]

  • National Sun Yat-sen University. (n.d.). regioselective friedel-crafts acylation with. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new amide compounds from p-chloro aniline. Retrieved from [Link]

  • WUR eDepot. (2023, July 25). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Retrieved from [Link]

  • PubMed. (2008, November 15). New amides of 5-(4-chlorobenzoyl)aminoorotic acid: their synthesis and biological activity. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.